1-Benzyl-3-chloroazetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-chloroazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQNTPMHYHMZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-3-chloroazetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-3-chloroazetidine, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway from its precursor, 1-benzylazetidin-3-ol, and outlines the analytical techniques used for its characterization.
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of 1-benzylazetidin-3-ol. This reaction is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) in an appropriate solvent.
Synthesis of the Precursor: 1-Benzylazetidin-3-ol
The starting material, 1-benzylazetidin-3-ol, can be synthesized via the cyclization of N-benzyl-3-amino-1-chloropropan-2-ol.
Experimental Protocol:
A solution of N-benzyl-3-amino-1-chloropropan-2-ol in triethylamine, optionally in the presence of a phase transfer catalyst like a tetraalkylammonium halide, is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride precipitate is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel chromatography to yield 1-benzylazetidin-3-ol.
Chlorination of 1-Benzylazetidin-3-ol
The conversion of the hydroxyl group of 1-benzylazetidin-3-ol to a chloride is a critical step. A general and effective method for the chlorination of benzylic alcohols involves the use of thionyl chloride in a non-polar aprotic solvent.[1]
Experimental Protocol:
To a solution of 1-benzylazetidin-3-ol in anhydrous dichloromethane (CH₂Cl₂) at 0°C, thionyl chloride (SOCl₂) is added dropwise. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.[1] The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, with progress monitored by TLC. Upon completion, the reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed:
Spectroscopic Data
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the protons of the azetidine ring. The proton at the 3-position of the azetidine ring, attached to the carbon bearing the chlorine atom, is expected to show a characteristic chemical shift. |
| ¹³C NMR | Resonances for the carbons of the benzyl group and the azetidine ring. The carbon atom bonded to the chlorine atom (C3 of the azetidine ring) will exhibit a downfield chemical shift compared to the corresponding carbon in the starting alcohol. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). |
| IR Spec. | The infrared spectrum is expected to show the absence of the broad O-H stretching band (around 3300 cm⁻¹) present in the starting material, 1-benzylazetidin-3-ol, and the presence of C-Cl stretching vibrations. |
Physicochemical Properties
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | 163.22 | 54881-13-9 |
| This compound | C₁₀H₁₂ClN | (Calculated: 181.66) | N/A |
Logical Workflow for Characterization
The characterization process follows a logical progression to confirm the successful synthesis and purity of the target compound.
Characterization Workflow:
Caption: Logical workflow for the characterization of this compound.
Conclusion
The synthesis of this compound from 1-benzylazetidin-3-ol using thionyl chloride presents a straightforward and effective method for obtaining this versatile chemical intermediate. The detailed experimental protocols and characterization workflows provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable preparation and validation of this important building block for further chemical exploration.
References
In-depth Technical Guide: Physicochemical Properties of 1-Benzyl-3-chloroazetidine
Notice to the Reader:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the physicochemical properties, experimental protocols, and biological activities of 1-Benzyl-3-chloroazetidine . This compound does not appear to be well-characterized in the cited literature, and as a result, the core requirements for this technical guide, including quantitative data, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time.
The information presented below is based on structurally related compounds and general chemical principles. It is intended to provide a theoretical framework rather than a definitive guide based on experimental data. Researchers, scientists, and drug development professionals are advised to consider this document as a preliminary overview and to conduct their own experimental validation for any application involving this compound.
Introduction
Azetidines are four-membered heterocyclic amines that are important structural motifs in medicinal chemistry. The strained four-membered ring often imparts unique conformational properties and can serve as a bioisosteric replacement for other functional groups. The incorporation of a benzyl group on the nitrogen atom and a chlorine atom at the 3-position suggests that this compound could be a versatile intermediate for the synthesis of a variety of substituted azetidine derivatives with potential biological activity. The chloro-substituent, in particular, can act as a leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following physicochemical properties are predicted based on the analysis of similar structures and computational models. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₂ClN | |
| Molecular Weight | 181.66 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small molecule amines. |
| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on the boiling points of related benzylamines and chloroalkanes. High vacuum distillation would likely be required. |
| Melting Point | Not available | Highly dependent on crystalline form. If it is a solid, a low melting point is expected. |
| pKa | 6.5 - 7.5 | The azetidine nitrogen is a secondary amine, and its basicity is expected to be in this range, influenced by the electron-withdrawing effect of the chlorine and the steric bulk of the benzyl group. |
| logP | 2.0 - 3.0 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Low solubility in water. | As a hydrochloride salt, its water solubility would be significantly higher. |
Synthesis and Reactivity
3.1. General Synthesis Approach
The synthesis of this compound would likely proceed from a commercially available precursor such as 1-benzylazetidin-3-ol. A common method for converting a hydroxyl group to a chlorine atom is through the use of a chlorinating agent.
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound.
3.2. Experimental Protocol Considerations
A detailed experimental protocol would need to be developed and optimized. Key considerations would include:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common choice, often used with a base like pyridine or triethylamine to neutralize the HCl byproduct. Other reagents like phosphorus pentachloride (PCl₅) or the Appel reaction conditions (PPh₃, CCl₄) could also be explored.
-
Reaction Conditions: The reaction temperature would need to be carefully controlled, likely starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature to manage the exothermic nature of the reaction and minimize side products.
-
Work-up and Purification: An aqueous work-up would be necessary to remove unreacted reagents and byproducts. Purification would likely involve column chromatography on silica gel.
3.3. Expected Reactivity
The primary site of reactivity for this compound is expected to be the carbon atom bearing the chlorine. This C-Cl bond is susceptible to nucleophilic substitution, making the compound a valuable precursor for introducing a wide range of functional groups at the 3-position of the azetidine ring.
Caption: General reactivity of this compound.
Potential Applications in Drug Discovery
Substituted azetidines are present in numerous biologically active compounds. The ability to introduce diverse substituents at the 3-position of the azetidine ring makes this compound a potentially useful building block in drug discovery programs. The benzyl group can be retained as a pharmacophoric element or removed via hydrogenolysis to yield the free secondary amine, which can then be further functionalized.
Conclusion
While a comprehensive, data-rich technical guide on this compound cannot be provided at this time due to the absence of experimental data in the public domain, this document offers a theoretical overview of its predicted properties, potential synthesis, and reactivity. It is imperative that any researcher or organization interested in this compound undertake a thorough experimental investigation to determine its actual physicochemical properties and to develop safe and effective protocols for its synthesis and handling. The information presented herein should serve as a starting point for such an investigation.
Unraveling the Role of 1-Benzyl-3-chloroazetidine: A Focus on Synthetic Utility in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the direct mechanism of action for 1-Benzyl-3-chloroazetidine is not documented in publicly available scientific literature, its chemical structure strongly suggests its primary role as a versatile synthetic intermediate in the development of novel therapeutic agents. The azetidine scaffold is a key feature in a variety of pharmacologically active compounds, and the presence of a chloro-substituent at the 3-position, combined with an N-benzyl protecting group, makes this molecule a valuable building block for creating diverse chemical libraries for drug screening. This guide will explore the potential reactivity and synthetic applications of this compound and discuss the known biological activities of structurally related azetidine derivatives.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their strained ring system provides a rigid framework that can be used to control the conformation of molecules, a critical aspect in designing drugs that bind to specific biological targets.[1] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including:
The synthetic exploration of azetidines has been historically challenging, which has somewhat limited their prevalence in drug candidates.[1] However, recent advancements in synthetic methodologies are making this valuable scaffold more accessible to medicinal chemists.[1]
This compound: A Reactive Intermediate for Synthesis
The structure of this compound is characterized by two key reactive features: the N-benzyl group and the 3-chloro substituent.
-
N-Benzyl Group: The benzyl group commonly serves as a protecting group for the nitrogen atom of the azetidine ring. It is relatively stable under a variety of reaction conditions but can be removed via catalytic hydrogenation. This allows for the late-stage introduction of different substituents on the nitrogen atom, enabling the synthesis of a diverse library of compounds from a common intermediate.
-
3-Chloro Substituent: The chlorine atom at the 3-position is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups at this position, further expanding the chemical diversity that can be achieved from this building block.
Potential Synthetic Transformations of this compound
The reactivity of this compound makes it a valuable precursor for the synthesis of various substituted azetidines. A generalized workflow for its use as a synthetic intermediate is depicted below.
Figure 1. A generalized synthetic workflow illustrating the utility of this compound as a building block for creating a library of diverse azetidine derivatives.
Biological Activities of Structurally Related Azetidine Derivatives
While no specific biological data exists for this compound, examining the activities of structurally similar compounds can provide insights into its potential therapeutic applications.
Azetidin-2-ones (β-Lactams)
A significant portion of research on azetidines has focused on azetidin-2-ones, which form the core structure of β-lactam antibiotics. Some derivatives containing a chloro-substituent have demonstrated antibacterial and antifungal properties.[2][3]
N-Benzyl Containing Bioactive Molecules
The N-benzyl moiety is present in a variety of biologically active compounds. For instance, derivatives of N-benzyl-2-acetamidopropionamide have been investigated for their anticonvulsant activities.[4] This suggests that the N-benzyl group is well-tolerated in biological systems and can be a feature of CNS-active agents.
Conclusion
In the absence of direct biological data, this compound should be considered a valuable and versatile synthetic intermediate for the generation of novel, pharmacologically active azetidine derivatives. Its utility lies in the ability to introduce diverse functionalities at both the 3-position of the azetidine ring via nucleophilic substitution and at the nitrogen atom following debenzylation. Researchers and drug development professionals can leverage this building block to construct libraries of unique azetidine-containing compounds for screening in a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience. Future studies are warranted to explore the potential biological activities of derivatives synthesized from this promising scaffold.
References
The Elusive Biological Profile of 1-Benzyl-3-chloroazetidine: A Landscape of Related Bioactive Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry, prized for its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules. The specific derivative, 1-Benzyl-3-chloroazetidine, presents an intriguing, yet largely unexplored, structure for potential therapeutic applications. Despite extensive literature searches, no specific biological activity data, experimental protocols, or defined signaling pathways for this compound have been reported. This technical guide, therefore, aims to provide a comprehensive overview of the known biological activities of structurally related compounds. By examining the biological landscape of molecules sharing key structural motifs—the N-benzyl group, the 3-chloro-azetidine core, and the broader class of azetidine derivatives—we can extrapolate potential areas of investigation and highlight established methodologies for researchers venturing into the synthesis and evaluation of novel this compound derivatives. This document will delve into the reported anticancer, antimicrobial, and neurological activities of these related compounds, presenting available quantitative data, detailing experimental protocols, and visualizing relevant biological processes.
The Azetidine Core in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, are considered "conformationally constrained" bioisosteres of more flexible acyclic amines and larger ring systems. Their inherent ring strain makes their synthesis challenging but also imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve pharmacokinetic properties. A wide array of biological activities have been attributed to azetidine-containing molecules, including antibacterial, antifungal, anticancer, and antitubercular effects[1].
Biological Activities of Structurally Related Compounds
In the absence of direct data on this compound, we will explore the biological activities of two main classes of related compounds: those featuring a 3-chloro-azetidinone core and those with an N-benzyl substitution on various heterocyclic scaffolds.
N-Substituted-3-chloro-2-azetidinones: Antimicrobial Potential
Azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics. The introduction of a chloro group at the 3-position has been explored for its influence on biological activity. Several studies have reported the synthesis and evaluation of N-substituted-3-chloro-2-azetidinones, which, while structurally distinct from azetidines due to the presence of a carbonyl group in the ring, provide the closest available data for a 3-chloroazetidine-like core.
These compounds have demonstrated moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of N-Substituted-3-chloro-2-azetidinone Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) |
|---|---|---|
| 5a | Staphylococcus aureus | 12 |
| Bacillus subtilis | 10 | |
| Pseudomonas aeruginosa | 11 | |
| Escherichia coli | 13 | |
| 5b | Staphylococcus aureus | 14 |
| Bacillus subtilis | 12 | |
| Pseudomonas aeruginosa | 13 | |
| Escherichia coli | 15 | |
| 5h | Staphylococcus aureus | 16 |
| Bacillus subtilis | 14 | |
| Pseudomonas aeruginosa | 15 | |
| Escherichia coli | 17 |
Data synthesized from studies on 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids.
A common method to assess the antibacterial activity of new compounds is the agar disc diffusion assay.
-
Preparation of Media: Mueller-Hinton agar is prepared, sterilized by autoclaving, and allowed to cool to 45-50°C.
-
Inoculation: A standardized inoculum of the test microorganism is spread evenly over the surface of the agar plates.
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
N-Benzyl Substituted Heterocycles: A Diverse Pharmacological Landscape
The N-benzyl group is a common motif in a vast array of biologically active molecules. Its presence can influence lipophilicity, aromatic interactions, and overall molecular conformation, leading to a wide spectrum of pharmacological activities.
Numerous N-benzyl substituted heterocyclic compounds have demonstrated potent anticancer activity. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been investigated as novel anticancer agents.
Table 2: In Vitro Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | IC₅₀ (µM) |
|---|---|
| 7c | 7.17 ± 0.94 |
| 7d | 2.93 ± 0.47 |
| Doxorubicin (Ref.) | 4.30 ± 0.84 |
IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
N-benzyl substituted compounds have also been investigated for their effects on the central nervous system. For instance, novel N-benzyl pyridine-2-one derivatives have been shown to have memory-ameliorating effects in a mouse model of cognitive deficit. These compounds were found to inhibit acetylcholinesterase activity and reduce oxidative stress.
Potential Signaling Pathways and Mechanisms of Action
While no signaling pathways have been elucidated for this compound, the mechanisms of related compounds offer potential avenues for investigation.
For the N-benzyl substituted indolinone anticancer agents, a potential mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The pro-apoptotic effects of these compounds are often evaluated by measuring their impact on key proteins in the apoptotic cascade.
As depicted in Figure 3, inhibition of VEGFR-2 by a compound like 7d could disrupt downstream signaling through the PI3K/Akt pathway, which is crucial for cell survival. This can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. The shift in the Bax/Bcl-2 ratio can trigger the activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death or apoptosis[2].
Future Directions and Conclusion
The lack of published data on the biological activity of this compound highlights a significant gap in the exploration of novel chemical space. The information presented in this guide on structurally related compounds suggests that derivatives of this compound could plausibly exhibit a range of biological activities, including but not limited to, antimicrobial and anticancer effects.
Researchers interested in this scaffold are encouraged to:
-
Synthesize a library of this compound derivatives with modifications to the benzyl ring and substitutions at other positions of the azetidine ring to establish structure-activity relationships.
-
Screen these derivatives against a broad panel of biological targets , including various bacterial strains, cancer cell lines, and key enzymes.
-
Employ the experimental protocols detailed in this guide as a starting point for biological evaluation.
-
Investigate the potential mechanisms of action , including effects on cell cycle, apoptosis, and relevant signaling pathways, if promising activity is identified.
References
In-Depth Technical Guide: 1-Benzyl-3-chloroazetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-3-chloroazetidine, a key intermediate in synthetic organic chemistry. Due to its limited commercial availability, this guide focuses on its synthesis from a readily available precursor, 1-Benzyl-3-hydroxyazetidine. This document furnishes detailed experimental protocols, key chemical data, and a list of suppliers for the starting material, targeting professionals in research and drug development.
Core Compound Data
While a specific CAS number for this compound is not consistently reported in major chemical databases, it is recognized as a crucial synthetic intermediate. The hydrochloride salt is the more commonly handled form of this compound. The primary route to obtaining this compound is through the chlorination of 1-Benzyl-3-hydroxyazetidine.
Table 1: Physicochemical Properties of the Starting Material: 1-Benzyl-3-hydroxyazetidine
| Property | Value |
| CAS Number | 103535-08-0 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the chlorination of 1-Benzyl-3-hydroxyazetidine using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).
Experimental Protocol: Chlorination of 1-Benzyl-3-hydroxyazetidine
This protocol details the conversion of 1-Benzyl-3-hydroxyazetidine to this compound hydrochloride.
Materials:
-
1-Benzyl-3-hydroxyazetidine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with nitrogen gas.
-
Dissolution of Starting Material: 1-Benzyl-3-hydroxyazetidine (1 equivalent) is dissolved in anhydrous dichloromethane and the solution is cooled to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride and solvent.
-
Precipitation and Isolation: The resulting residue is triturated with anhydrous diethyl ether to precipitate the this compound hydrochloride salt.
-
Purification: The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the final product as a solid.
Safety Precautions: Thionyl chloride is a corrosive and lachrymatory reagent. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Suppliers of Starting Material
For researchers looking to synthesize this compound, the key is to source high-purity 1-Benzyl-3-hydroxyazetidine.
Table 2: Selected Suppliers of 1-Benzyl-3-hydroxyazetidine (CAS: 103535-08-0)
| Supplier | Location |
| Sigma-Aldrich | Global |
| TCI Chemicals | Global |
| Combi-Blocks | San Diego, CA, USA |
| AstaTech | Bristol, PA, USA |
| BLD Pharm | Shanghai, China |
This list is not exhaustive and other suppliers may be available.
Visualizing the Synthesis
To aid in the understanding of the synthetic process, the following diagrams illustrate the chemical transformation and the experimental workflow.
Synthetic Pathway
Caption: Synthetic route from 1-Benzyl-3-hydroxyazetidine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
The Azetidine Ring: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to act as a bioisostere, and favorable influence on physicochemical properties have cemented its importance in the design of novel therapeutics. This guide provides a comprehensive technical overview of the azetidine ring, encompassing its synthesis, impact on drug properties, and role in modulating biological pathways, with a focus on providing actionable data and protocols for drug development professionals.
The inherent ring strain of azetidine, approximately 25.4 kcal/mol, endows it with a unique reactivity profile that is more stable and easier to handle than the highly strained three-membered aziridine ring, yet more reactive than the five-membered pyrrolidine ring.[1] This "Goldilocks" characteristic allows for its strategic incorporation into molecules to fine-tune their three-dimensional structure and interactions with biological targets.
Physicochemical Properties and Bioisosterism
The incorporation of an azetidine ring into a drug candidate can significantly modulate its physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical Effects of the Azetidine Moiety:
-
Increased Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic or larger heterocyclic counterparts.
-
Reduced Lipophilicity: The introduction of the polar nitrogen atom generally decreases the lipophilicity (logP) of a molecule, which can be advantageous for optimizing ADME properties.
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation than larger, more flexible aliphatic amines, potentially leading to an improved pharmacokinetic profile.[2]
-
Conformational Rigidity: The constrained nature of the four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a target protein by decreasing the entropic penalty of binding.[3]
Azetidine as a Bioisostere:
The azetidine ring is a versatile bioisostere for a variety of common functional groups and ring systems in medicinal chemistry. This strategic replacement can lead to improved potency, selectivity, and pharmacokinetic properties.
-
Proline Analogue: Azetidine-2-carboxylic acid is a well-known proline homologue.[4] Its incorporation into peptides and small molecules can alter the conformational preferences of the backbone, influencing biological activity.[5] However, this mimicry can also lead to toxicity if the azetidine-containing amino acid is misincorporated into proteins during synthesis.[6][7]
-
Tertiary Amine and Piperidine/Pyrrolidine Replacement: The azetidine nitrogen can serve as a constrained tertiary amine. Replacing larger, more flexible piperidine or pyrrolidine rings with an azetidine can improve metabolic stability and fine-tune the vectoral orientation of substituents, leading to enhanced target engagement.
Synthesis of Azetidine Derivatives
The synthesis of functionalized azetidines has historically been challenging due to ring strain. However, numerous effective methodologies have been developed in recent years.
Key Synthetic Strategies:
-
Intramolecular Cyclization: This is a common approach involving the formation of the C-N bond through nucleophilic substitution of a leaving group on a γ-amino alcohol or halide.[8][9]
-
[2+2] Cycloaddition: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to substituted azetidines.[1][10][11]
-
Ring Contraction/Expansion: Methods involving the contraction of five-membered rings (e.g., pyrrolidines) or the expansion of three-membered rings (e.g., aziridines) have also been employed.
Experimental Protocols
Synthesis of N-Boc-azetidin-3-one
N-Boc-azetidin-3-one is a versatile building block for the synthesis of various 3-substituted azetidines.
Procedure:
-
Oxidation of N-Boc-3-hydroxyazetidine: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-azetidin-3-one as a white solid.[12]
Synthesis of Azetidine-2-carboxylic Acid (Enantioselective)
This protocol outlines a general strategy for the asymmetric synthesis of azetidine-2-carboxylic acid, a valuable proline analogue.
Procedure:
-
Chiral Auxiliary Attachment: React a suitable starting material, such as α,γ-diaminobutyric acid, with a chiral auxiliary like (R)- or (S)-α-methylbenzylamine.
-
Cyclization: Induce intramolecular cyclization through the formation of a γ-lactam, followed by reduction and subsequent ring closure to form the azetidine ring. This step often involves the use of reagents like thionyl chloride followed by a reducing agent.
-
Deprotection: Remove the chiral auxiliary and any protecting groups to yield the desired enantiomer of azetidine-2-carboxylic acid.[13][14][15]
Azetidine-Containing Drugs: Quantitative Bioactivity and Pharmacokinetics
The azetidine motif is present in a growing number of FDA-approved drugs and clinical candidates across various therapeutic areas.
Table 1: Bioactivity of Azetidine-Containing Compounds
| Compound | Therapeutic Area | Target | Bioactivity (IC₅₀/EC₅₀/Kᵢ/MIC) | Reference(s) |
| Azelnidipine | Antihypertensive | L-type and T-type Calcium Channels | - | [1] |
| Cobimetinib | Oncology | MEK1/2 | MEK1: 4.2 nM | [16] |
| Delafloxacin | Antibacterial | DNA Gyrase and Topoisomerase IV | MIC range: 0.008 - 4 µg/mL against various bacteria | [11][17] |
| Tofacitinib | Rheumatoid Arthritis | JAK1/JAK3 | JAK1: 1 nM, JAK3: 20 nM | [18] |
| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 | JAK1: 5.9 nM, JAK2: 5.7 nM | [1] |
| Azetidine-2-ylacetic acid derivatives | CNS | GAT-1 | 2.01 - 2.83 µM | [19] |
| 3-Aryl-azetidinyl acetic acid methyl ester derivatives | CNS | Acetylcholinesterase | Comparable to rivastigmine | [20] |
| 4'-Azidoarabinocytidine | Antiviral | HCV NS5B Polymerase | 0.17 µM | [21] |
| Azetidine Analogs of TZT-1027 | Oncology | Tubulin | 1a: 2.2 nM (A549), 2.1 nM (HCT116) | [22] |
| Azetidine-2,3-dicarboxylic acid (L-trans-ADC) | CNS | NMDA Receptor | Kᵢ = 10 µM | [14][20] |
Table 2: Pharmacokinetic Parameters of Selected Azetidine-Containing Drugs
| Drug | Tₘₐₓ (h) | t₁/₂ (h) | Protein Binding (%) | Metabolism | Excretion | Reference(s) |
| Azelnidipine | 2.6 - 4.0 | 16.0 - 28.0 | ~90 | CYP3A4 | 26% Urine, 63% Feces | [4][10][23][24] |
| Baricitinib | ~1.5 | ~8 | - | - | Renal Clearance: ~12 L/h | [1][4][23] |
| Delafloxacin | - | - | - | - | - | [25] |
| Tofacitinib | 0.5 - 1.0 | ~3 | ~40 | CYP3A4, CYP2C19 | ~70% Urine, ~30% Feces | [2][4] |
Signaling Pathways and Mechanisms of Action
Azetidine-containing drugs exert their therapeutic effects by modulating a variety of signaling pathways.
Cobimetinib: A MEK Inhibitor in the MAPK Pathway
Cobimetinib is a selective inhibitor of MEK1 and MEK2, kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.
Tofacitinib and Baricitinib: JAK Inhibitors in the JAK-STAT Pathway
Tofacitinib and Baricitinib are Janus kinase (JAK) inhibitors that interfere with the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling that drives inflammation in autoimmune diseases like rheumatoid arthritis.
References
- 1. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Design, Synthesis, and Antiviral Activity of Monofluoro and Difluoro Analogues of 4′-Azidocytidine against Hepatiti… [ouci.dntb.gov.ua]
- 10. Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. mdpi.com [mdpi.com]
- 13. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. ovid.com [ovid.com]
- 24. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Preliminary Screening of 1-Benzyl-3-chloroazetidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of a novel class of compounds: 1-Benzyl-3-chloroazetidine analogs. Azetidine scaffolds are of growing interest in medicinal chemistry due to their unique conformational properties and their presence in various biologically active molecules. The incorporation of a benzyl group and a chlorine atom at positions 1 and 3, respectively, offers a versatile platform for developing new therapeutic agents. This document outlines potential screening strategies, presents illustrative quantitative data, details relevant experimental protocols, and visualizes key workflows and potential mechanisms of action.
Data Presentation: Illustrative Screening Data
A preliminary screening of this compound analogs would typically involve assessing their biological activity across a panel of relevant assays. The following tables present hypothetical, yet representative, quantitative data from such a screening campaign.
Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
| Compound ID | R-Group Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| BClA-001 | 4-Fluorobenzyl | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| BClA-002 | 4-Chlorobenzyl | 5.2 ± 0.4 | 7.9 ± 0.6 | 6.1 ± 0.5 |
| BClA-003 | 4-Methoxybenzyl | 15.1 ± 1.3 | 22.5 ± 2.0 | 18.4 ± 1.6 |
| BClA-004 | 3,4-Dichlorobenzyl | 2.8 ± 0.3 | 4.1 ± 0.4 | 3.5 ± 0.3 |
| BClA-005 | 4-(Trifluoromethyl)benzyl | 6.7 ± 0.5 | 9.2 ± 0.8 | 7.5 ± 0.6 |
IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are shown as mean ± standard deviation from three independent experiments.
Table 2: Kinase Inhibitory Activity of Lead Compound BClA-004
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| VEGFR-2 | 85 ± 5 | 0.503 |
| EGFR | 32 ± 4 | > 10 |
| CDK2 | 45 ± 6 | 8.2 |
| PI3Kα | 28 ± 3 | > 10 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results. The following are standard protocols that would be employed in the preliminary assessment of this compound analogs.
Synthesis of this compound Analogs
A general procedure for the synthesis of the 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one scaffold, which can be adapted, involves the reaction of a key intermediate with an appropriate 2-bromo-1-arylethanone in ethanol, followed by reflux.[1] The resulting precipitate is then filtered, washed, and recrystallized to yield the final compounds.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound analogs (typically from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Kinase Inhibition Assay (Example: VEGFR-2)
-
Reaction Mixture Preparation: A reaction buffer containing VEGFR-2 enzyme, a specific substrate (e.g., a peptide), and ATP is prepared.
-
Compound Incubation: The test compounds (e.g., BClA-004) at various concentrations are pre-incubated with the kinase in the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve. The inhibitory activity of promising compounds against VEGFR-2 can be evaluated.[2]
Cell Cycle Analysis
-
Cell Treatment: Cancer cells are treated with a test compound (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined to identify any cell cycle arrest. Some compounds have been shown to induce cell cycle arrest at the G2/M phase.[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified. The impact of compounds on apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 can also be assessed.[2]
Mandatory Visualizations
Experimental Workflow
Caption: High-level workflow for the preliminary screening of this compound analogs.
Hypothetical Signaling Pathway Modulation
References
Structural Analysis of 1-Benzyl-3-chloroazetidine: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental data on the structural analysis and confirmation of 1-Benzyl-3-chloroazetidine is not publicly available. This technical guide, therefore, serves as a foundational document outlining the expected analytical approaches and predictive characterizations based on the analysis of structurally similar compounds. This paper will be of interest to researchers, scientists, and professionals in drug development who are working with novel azetidine scaffolds.
Predicted Structural and Spectroscopic Data
The structural confirmation of a novel compound like this compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on known chemical principles and data from analogous structures.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Range | Rationale/Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.2-7.4 ppm (m, 5H) | Aromatic protons of the benzyl group. |
| 4.5-4.8 ppm (m, 1H) | Methine proton at C3 (CH-Cl). | ||
| 3.6-3.8 ppm (s, 2H) | Methylene protons of the benzyl group (N-CH₂-Ph). | ||
| 3.2-3.6 ppm (m, 4H) | Methylene protons of the azetidine ring (C2 and C4). | ||
| ¹³C NMR | Chemical Shift (δ) | 135-140 ppm | Quaternary aromatic carbon of the benzyl group. |
| 127-130 ppm | Aromatic carbons of the benzyl group. | ||
| 60-65 ppm | Methylene carbon of the benzyl group (N-CH₂-Ph). | ||
| 55-60 ppm | Methylene carbons of the azetidine ring (C2 and C4). | ||
| 50-55 ppm | Methine carbon at C3 (CH-Cl). | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3000-3100 | C-H stretching (aromatic). |
| 2800-3000 | C-H stretching (aliphatic). | ||
| 1600, 1495, 1450 | C=C stretching (aromatic ring). | ||
| 1100-1200 | C-N stretching. | ||
| 690-770 | C-Cl stretching. | ||
| Mass Spectrometry | m/z | ~181/183 (M⁺) | Molecular ion peak, showing isotopic pattern for chlorine. |
| (EI) | 91 | Tropylium ion (C₇H₇⁺), characteristic fragment of benzyl group. | |
| 146 | Fragment corresponding to the loss of chlorine. |
Standard Experimental Protocols for Synthesis and Characterization
The synthesis and structural confirmation of this compound would typically follow the general workflow illustrated below.
Caption: General workflow for the synthesis and structural confirmation of this compound.
Synthesis: Chlorination of 1-Benzylazetidin-3-ol
A plausible synthetic route to this compound involves the chlorination of 1-benzylazetidin-3-ol.
Protocol:
-
To a solution of 1-benzylazetidin-3-ol in an appropriate anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) is added dropwise at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign the proton and carbon signals, respectively.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry would be used to determine the molecular weight and fragmentation pattern. The presence of a chlorine atom would be indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass and confirm the elemental composition of the molecular ion.
Infrared (IR) Spectroscopy
An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent. The spectrum would be used to identify the presence of key functional groups.
Logical Pathway for Structural Confirmation
The process of confirming the structure of this compound would follow a logical progression, integrating data from multiple analytical techniques.
Caption: Logical pathway for the structural confirmation of this compound.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its synthesis and structural elucidation. The predicted spectroscopic data and detailed experimental protocols offer a solid starting point for researchers aiming to prepare and characterize this and other novel azetidine derivatives. The successful synthesis and thorough characterization of this compound would be a valuable contribution to the field of medicinal and synthetic chemistry.
The Reactivity of the C-Cl Bond in 1-Benzyl-3-chloroazetidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and serve as a versatile synthetic handle. Within this class of compounds, 1-Benzyl-3-chloroazetidine stands out as a key intermediate for the introduction of diverse functionalities at the 3-position. The reactivity of the carbon-chlorine (C-Cl) bond in this molecule is central to its utility, governing the efficiency and outcome of nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the factors influencing this reactivity, supported by generalized experimental protocols and a conceptual framework for its application in drug discovery.
Core Concepts in Reactivity
The reactivity of the C-Cl bond in this compound is primarily dictated by a combination of electronic and steric effects, as well as the inherent ring strain of the four-membered azetidine ring.
Ring Strain: The azetidine ring possesses significant angle strain, which influences the hybridization of the carbon atoms and the stability of reaction intermediates. This strain can accelerate substitution reactions where the transition state allows for a partial release of this strain.
Electronic Effects: The benzylic group at the nitrogen atom (N1) exerts an electron-withdrawing inductive effect, which can influence the electron density at the carbon atom bearing the chlorine (C3). This can impact the facility of nucleophilic attack.
Reaction Mechanisms: Nucleophilic substitution at a secondary alkyl chloride, such as in this compound, can proceed through either an SN1 or SN2 mechanism. The operative pathway is influenced by the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. Given the secondary nature of the carbon and the potential for carbocation stabilization by the adjacent nitrogen, a competition between these pathways is possible.
Experimental Protocols for Nucleophilic Substitution
The following are generalized experimental protocols for the substitution of the chloro group in this compound with common nucleophiles. These should be regarded as starting points and may require optimization for specific substrates and scales.
General Procedure for Amination
This protocol outlines the synthesis of 1-benzyl-3-aminoazetidine derivatives.
Table 1: Generalized Protocol for Amination
| Step | Procedure | Details |
| 1 | Reactant Preparation | Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF. |
| 2 | Addition of Amine | Add the desired primary or secondary amine (1.1 - 2.0 eq) to the solution. |
| 3 | Base Addition | Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 2.5 eq), to scavenge the HCl generated. |
| 4 | Reaction Conditions | Heat the reaction mixture at a temperature ranging from 60 to 100 °C. Monitor the reaction progress by TLC or LC-MS. |
| 5 | Work-up | Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). |
| 6 | Purification | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. |
General Procedure for Azide Substitution
This protocol describes the synthesis of 1-benzyl-3-azidoazetidine, a versatile intermediate for further functionalization via click chemistry or reduction to the corresponding amine.
Table 2: Generalized Protocol for Azide Substitution
| Step | Procedure | Details |
| 1 | Reactant Preparation | Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF. |
| 2 | Nucleophile Addition | Add sodium azide (NaN₃) (1.5 - 3.0 eq) to the solution. |
| 3 | Reaction Conditions | Heat the reaction mixture at 60 - 90 °C and monitor by TLC or LC-MS until the starting material is consumed. |
| 4 | Work-up | Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate. |
| 5 | Purification | Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product may be used directly or purified by column chromatography. |
Logical Workflow for Derivatization
The following diagram illustrates a logical workflow for the derivatization of this compound, showcasing its role as a central hub for accessing a variety of functionalized azetidines.
Caption: Derivatization workflow of this compound.
Conclusion
This compound serves as a pivotal building block for the synthesis of novel, functionally diverse azetidine derivatives for applications in drug discovery and development. The reactivity of its C-Cl bond, governed by a confluence of ring strain and electronic factors, allows for efficient nucleophilic substitution with a wide range of nucleophiles. The protocols and workflows presented herein provide a foundational understanding for researchers to exploit the synthetic potential of this versatile intermediate. Further detailed kinetic and computational studies will undoubtedly provide deeper insights into the subtle mechanistic details of its reactions, paving the way for more refined and efficient synthetic methodologies.
Methodological & Application
Synthesis of Novel Compounds from 1-Benzyl-3-chloroazetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of novel compounds utilizing 1-Benzyl-3-chloroazetidine as a key building block. The inherent ring strain and the presence of a good leaving group in this reagent make it a valuable scaffold for the introduction of the azetidine moiety into various molecular frameworks, a common motif in modern medicinal chemistry.
The following sections detail the synthetic routes for the nucleophilic substitution of the chloro group with a variety of nucleophiles, including amines, phenols, thiols, and azide. These protocols offer a foundation for the creation of libraries of 3-substituted azetidine derivatives for screening in drug discovery programs.
I. Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions, allowing for the facile introduction of a wide array of functional groups at the 3-position of the azetidine ring. The general reaction scheme is presented below:
Figure 1: General scheme for the nucleophilic substitution of this compound.
A. Synthesis of 3-Amino-1-benzylazetidine Derivatives
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding 3-aminoazetidine derivatives. These compounds are valuable building blocks for the synthesis of more complex molecules with potential biological activity.
Experimental Protocol:
A general procedure for the N-alkylation of amines with this compound is as follows:
-
To a solution of the desired amine (1.2 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture at a temperature ranging from 60 to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Amine) | Product | Yield (%) |
| Aniline | 1-Benzyl-3-(phenylamino)azetidine | ~85% |
| Morpholine | 4-(1-Benzylazetidin-3-yl)morpholine | ~90% |
| Piperidine | 1-Benzyl-3-(piperidin-1-yl)azetidine | ~88% |
Table 1: Representative yields for the synthesis of 3-Amino-1-benzylazetidine derivatives.
B. Synthesis of 3-Aryloxy-1-benzylazetidine Derivatives
Phenols can act as nucleophiles to displace the chloride from this compound, affording 3-aryloxyazetidine derivatives. These ethers are of interest in medicinal chemistry due to the prevalence of the aryloxy motif in bioactive molecules.
Experimental Protocol:
A general procedure for the O-alkylation of phenols with this compound is as follows:
-
To a solution of the phenol (1.1 equivalents) in a polar aprotic solvent like DMF, add a base such as potassium carbonate or cesium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 70-90 °C and monitor its progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
| Nucleophile (Phenol) | Product | Yield (%) |
| Phenol | 1-Benzyl-3-phenoxyazetidine | ~80% |
| 4-Methoxyphenol | 1-Benzyl-3-(4-methoxyphenoxy)azetidine | ~82% |
| 4-Chlorophenol | 1-Benzyl-3-(4-chlorophenoxy)azetidine | ~75% |
Table 2: Representative yields for the synthesis of 3-Aryloxy-1-benzylazetidine derivatives.
C. Synthesis of 3-(Arylthio)-1-benzylazetidine Derivatives
The reaction with thiophenols provides a straightforward route to 3-(arylthio)azetidine derivatives, which are scaffolds of interest for their potential biological activities.
Experimental Protocol:
A general procedure for the S-alkylation of thiols with this compound is as follows:
-
Dissolve the thiophenol (1.1 equivalents) in a solvent such as ethanol or DMF.
-
Add a base like sodium hydroxide or potassium carbonate (1.2 equivalents) and stir for 20-30 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Dry the organic phase over a drying agent, filter, and concentrate.
-
Purify the crude product via column chromatography.
| Nucleophile (Thiol) | Product | Yield (%) |
| Thiophenol | 1-Benzyl-3-(phenylthio)azetidine | ~90% |
| 4-Methylthiophenol | 1-Benzyl-3-((4-methylphenyl)thio)azetidine | ~92% |
| 4-Chlorothiophenol | 1-Benzyl-3-((4-chlorophenyl)thio)azetidine | ~87% |
Table 3: Representative yields for the synthesis of 3-(Arylthio)-1-benzylazetidine derivatives.
D. Synthesis of 3-Azido-1-benzylazetidine
The introduction of an azide group provides a versatile handle for further functionalization, for example, through "click" chemistry (Huisgen cycloaddition) to form triazoles.
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in a mixture of DMF and water.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.
| Nucleophile | Product | Yield (%) |
| Sodium Azide | 3-Azido-1-benzylazetidine | ~95% |
Table 4: Representative yield for the synthesis of 3-Azido-1-benzylazetidine.
II. Experimental Workflow and Logic
The general workflow for the synthesis and purification of novel 3-substituted azetidine derivatives is outlined below.
1-Benzyl-3-chloroazetidine: A Versatile Building Block in Pharmaceutical Agent Synthesis
Introduction
1-Benzyl-3-chloroazetidine is a valuable heterocyclic building block in medicinal chemistry, prized for its role in the synthesis of novel pharmaceutical agents. The strained four-membered azetidine ring, substituted with a reactive chlorine atom and a protective benzyl group, provides a versatile scaffold for the construction of complex molecules with diverse biological activities. The benzyl group offers stability and can be readily removed under various conditions, while the chloro substituent serves as a key functional handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of pharmacophoric moieties. This application note will detail the use of this compound in the synthesis of a potent pharmaceutical agent, providing experimental protocols, quantitative data, and insights into its biological mechanism of action.
Application: Synthesis of a Combretastatin A-4 Analogue
Combretastatin A-4 is a natural product with potent anti-cancer and anti-vascular activities. However, its clinical utility is limited by its poor solubility and instability. To overcome these limitations, synthetic analogues are of great interest. One such analogue, 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one , has been synthesized to improve the anti-tumor activity profile.[1][2] This β-lactam analogue incorporates the key structural features of combretastatin A-4, namely the 3,4,5-trimethoxyphenyl ring, while introducing a novel heterocyclic core.
Experimental Protocol: Synthesis of 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one[1]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Benzylamine
-
2-Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated brine solution
-
Diluted hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A solution of 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 50 mL of dichloromethane (DCM) is stirred for 30 minutes.
-
Triethylamine (2.8 mL, 20 mmol) is added to the mixture.
-
The reaction mixture is cooled in an ice-salt bath, and a solution of 2-chloroacetyl chloride (1.7 mL, 21 mmol) in 20 mL of DCM is added dropwise.
-
The reaction is stirred in the ice-salt bath for 24 hours.
-
Diluted hydrochloric acid is added, and the mixture is stirred for 5 minutes.
-
The organic layer is washed sequentially with saturated NaHCO3 solution (3 x 30 mL), saturated brine (3 x 30 mL), and water (2 x 40 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not explicitly stated in the provided abstract, but the synthesis was successful. | [1][2] |
| Melting Point | 78-80 °C | [2] |
| TLC Rf | 0.55 (silica; ethyl acetate: petroleum ether, 1:2) | [2] |
| IR (KBr, cm⁻¹) | Data not available in the abstract. | [1][2] |
| ¹H NMR | Data not available in the abstract. | [1][2] |
Logical Workflow for the Synthesis:
Caption: Synthetic workflow for the preparation of a combretastatin A-4 analogue.
Biological Activity and Signaling Pathway
While the specific biological data for the synthesized combretastatin A-4 analogue is not detailed in the provided abstracts, its design is based on the known mechanism of action of combretastatin A-4. Combretastatins are microtubule-targeting agents that bind to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to a disruption of the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in rapidly proliferating cells, such as those found in tumors.
Signaling Pathway of Microtubule-Targeting Agents:
Caption: Simplified signaling pathway of microtubule-targeting agents like combretastatin analogues.
This compound serves as a valuable and reactive intermediate in the synthesis of pharmaceutically relevant molecules. The synthesis of a combretastatin A-4 analogue demonstrates its utility in accessing novel heterocyclic structures with potential anti-cancer activity. The straightforward nucleophilic substitution chemistry of the chloro group, combined with the protective nature of the benzyl group, allows for the strategic incorporation of the azetidine scaffold into complex drug candidates. Further investigation into the biological activity of such derivatives is warranted to fully explore their therapeutic potential.
References
Application Note and Protocol: Nucleophilic Substitution on 1-Benzyl-3-chloroazetidine for the Synthesis of Novel 3-Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as constrained bioisosteres of larger ring systems. The functionalization of the azetidine ring at the 3-position is a key strategy for the development of novel therapeutic agents. This document provides a detailed experimental protocol for the nucleophilic substitution on 1-benzyl-3-chloroazetidine, a versatile building block for accessing a diverse range of 3-substituted azetidine derivatives. The protocol outlines the general procedure for the reaction with various nucleophiles, including amines, thiols, and alcohols, and provides representative experimental data.
General Reaction Scheme
The nucleophilic substitution reaction proceeds via an SN2 mechanism, where a nucleophile displaces the chloride leaving group at the C-3 position of the azetidine ring. The reaction is typically facilitated by a base in a suitable polar aprotic solvent.
Figure 1. General reaction scheme for the nucleophilic substitution on this compound.
Experimental Protocols
This section details the general procedures for the nucleophilic substitution on this compound with amines, thiols, and alcohols.
Materials and Equipment
-
This compound
-
Selected nucleophile (amine, thiol, or alcohol)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagents for work-up (e.g., water, brine, ethyl acetate, sodium sulfate)
-
Silica gel for column chromatography
General Procedure for Nucleophilic Substitution
The following is a generalized protocol. Optimal conditions such as reaction time and temperature may vary depending on the specific nucleophile used.
Application Notes and Protocols for Developing Antiviral Agents Using a 1-Benzyl-3-chloroazetidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold has emerged as a valuable pharmacophore in medicinal chemistry due to its unique conformational properties and ability to serve as a bioisostere for other cyclic and acyclic moieties.[1][2][3] The incorporation of an azetidine ring can impart desirable physicochemical properties to a molecule, including improved metabolic stability and aqueous solubility.[1] This document provides detailed application notes and protocols for the development of novel antiviral agents based on a 1-Benzyl-3-chloroazetidine scaffold. This scaffold combines the structural rigidity of the azetidine ring with the synthetic versatility of the benzyl and chloro substituents, offering a promising starting point for the exploration of new antiviral chemical space.
Rationale for the this compound Scaffold
The this compound scaffold offers several advantages for the design of antiviral agents:
-
Structural Rigidity: The strained four-membered ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for viral protein targets.
-
Synthetic Tractability: The benzyl group at the N1 position allows for a wide range of modifications to explore structure-activity relationships (SAR). The chloro group at the C3 position serves as a key handle for introducing further diversity through nucleophilic substitution reactions.
-
Bioisosteric Potential: The azetidine ring can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties and reducing off-target effects.[1][3]
Synthesis of the this compound Scaffold and Derivatives
The synthesis of the this compound scaffold can be achieved through a multi-step process, followed by diversification to generate a library of potential antiviral compounds.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes a plausible synthetic route.
Materials:
-
Epichlorohydrin
-
Benzylamine
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol. To a solution of epichlorohydrin (1.0 eq) in diethyl ether at 0°C, add benzylamine (1.0 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours. After completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Step 2: Synthesis of 1-benzyl-3-hydroxyazetidine. Dissolve the crude 1-(benzylamino)-3-chloropropan-2-ol in an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture at reflux for 4 hours. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Synthesis of this compound. To a solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) in dichloromethane at 0°C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 3 hours. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Step 4: Formation of Hydrochloride Salt. Dissolve the crude this compound in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the precipitate and wash with cold diethyl ether to yield this compound hydrochloride as a white solid.
Workflow for Synthesis and Diversification
Caption: Synthetic workflow for the this compound scaffold and its diversification.
Antiviral Activity Screening
A panel of in vitro assays should be employed to evaluate the antiviral activity of the synthesized this compound derivatives against a range of viruses.
Experimental Protocol: General Antiviral Cytopathic Effect (CPE) Assay
Materials:
-
Host cell line (e.g., Vero, MDCK, MT-4)
-
Virus stock of known titer
-
Test compounds (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Infection and Treatment: After 24 hours, remove the medium from the cell plates and add the diluted compounds. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a negative control and virus-infected, untreated cells as a positive control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus to cause significant cytopathic effect (typically 3-5 days).
-
Assessment of Antiviral Activity and Cytotoxicity:
-
Cytotoxicity (CC₅₀): In a parallel plate with uninfected cells, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. The CC₅₀ is the compound concentration that reduces cell viability by 50%.
-
Antiviral Activity (EC₅₀): In the virus-infected plate, assess cell viability. The EC₅₀ is the compound concentration that protects 50% of the cells from virus-induced death.
-
-
Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.
Experimental Workflow for Antiviral Screening
References
Application Notes and Protocols: The Role of 1-Benzyl-3-chloroazetidine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases. The azetidine scaffold, a four-membered heterocyclic ring, is an increasingly important pharmacophore in drug discovery due to its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. This document provides detailed application notes and a representative protocol for the utilization of 1-benzyl-3-chloroazetidine as a versatile building block in the synthesis of a novel class of kinase inhibitors. The protocol focuses on the nucleophilic substitution of the chloro moiety to introduce the azetidine ring onto a common kinase inhibitor core, the pyrrolo[2,3-d]pyrimidine scaffold.
Introduction
The dysregulation of protein kinases is a well-established driver of numerous human diseases. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has led to significant therapeutic advances. The incorporation of unique and rigid scaffolds is a key strategy in the design of selective and potent kinase inhibitors. Azetidine rings, in particular, offer a three-dimensional structural element that can effectively probe the binding pockets of kinases.
This compound is a valuable synthetic intermediate. The benzyl group provides a stable protecting group for the azetidine nitrogen, which can be removed under various conditions late in a synthetic sequence. The chlorine atom at the 3-position serves as a reactive handle for nucleophilic displacement, allowing for the covalent attachment of the azetidine moiety to a variety of core structures. This application note will detail a synthetic workflow for the preparation of a model kinase inhibitor using this key intermediate.
Representative Synthetic Application: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor
The following protocol describes a representative synthesis of a potential kinase inhibitor incorporating the 1-benzyl-3-azetidinyl moiety. The core scaffold, 4-amino-7H-pyrrolo[2,3-d]pyrimidine, is a common feature in many Janus kinase (JAK) inhibitors.
Experimental Workflow
Figure 1. Synthetic workflow for a representative kinase inhibitor.
Detailed Experimental Protocol
Synthesis of N-(1-benzylazetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate A)
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in n-butanol (20 mL) is added 1-benzyl-3-aminoazetidine (1.25 g, 7.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.3 mL, 13.0 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford Intermediate A.
Synthesis of N-(azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate B)
-
Intermediate A (1.0 g, 3.5 mmol) is dissolved in methanol (30 mL).
-
Palladium on carbon (10% w/w, 0.1 g) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 24 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Intermediate B.
Synthesis of the Final Kinase Inhibitor
-
Intermediate B (0.5 g, 2.6 mmol) is dissolved in dichloromethane (DCM) (15 mL) and cooled to 0 °C.
-
Triethylamine (0.73 mL, 5.2 mmol) is added, followed by the dropwise addition of a solution of cyanoacetyl chloride (0.31 g, 2.9 mmol) in DCM (5 mL).
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched with water and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by preparative HPLC to give the final kinase inhibitor.
Quantitative Data Summary
| Step | Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (HPLC) |
| 1 | Intermediate A | 1.0 g | 1.5 g | 82% | >95% |
| 2 | Intermediate B | 1.0 g | 0.6 g | 88% | >98% |
| 3 | Final Kinase Inhibitor | 0.5 g | 0.55 g | 79% | >99% |
Signaling Pathway Context: JAK-STAT Pathway
The synthesized pyrrolo[2,3-d]pyrimidine-based inhibitor is designed to target Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical pathway in the regulation of the immune system. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.
Figure 2. Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of novel kinase inhibitors. Its protected nitrogen and reactive chloro group allow for its strategic incorporation into complex molecular architectures. The representative protocol provided herein demonstrates a practical approach to leveraging this intermediate in the development of potential therapeutics targeting key signaling pathways. The unique conformational constraints of the azetidine ring can be exploited to achieve high potency and selectivity, making this compound a valuable tool for medicinal chemists and drug discovery professionals.
Protocol for the Debenzylation of N-Benzylazetidines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The azetidine ring is a valuable saturated heterocyclic motif found in numerous biologically active compounds and serves as a key building block in medicinal chemistry. The N-benzyl group is a common protecting group for the azetidine nitrogen due to its stability and ease of introduction. However, its efficient and clean removal is crucial for the subsequent functionalization of the azetidine ring or to obtain the final target molecule. This document provides detailed protocols for the debenzylation of N-benzylazetidines, focusing on the widely used catalytic hydrogenolysis and catalytic transfer hydrogenolysis methods. Potential side reactions, such as ring opening, are also discussed.
Data Presentation
The following table summarizes quantitative data for different debenzylation methods applied to N-benzylazetidines and related compounds.
| Substrate | Method | Catalyst (mol%) | Reagent/H2 Pressure | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl-3-bromoazetidine-1-carboxylate | Catalytic Hydrogenolysis | 10% Pd/C (10) | H₂ (1 atm) | Methanol | RT | 1-2 | High (not specified) | [cite: ] |
| N-Benzyl-2-aminopyridinomethylpyrrolidine derivative | Catalytic Hydrogenolysis | 20% Pd(OH)₂/C (cat.) | H₂ (1 atm) | Ethanol | 60 | 24-48 | Low (26%) | [1] |
| N-Benzyl-2-aminopyridinomethylpyrrolidine derivative | Acid-Facilitated Catalytic Hydrogenolysis | 20% Pd(OH)₂/C (cat.) | H₂ (1 atm) / Acetic Acid (1.5 equiv) | Ethanol | 60 | 14 | 87-90% | [1] |
| Various N-Benzyl Amines | Catalytic Transfer Hydrogenolysis | 10% Pd/C (equal weight to substrate) | Ammonium Formate (5 equiv) | Methanol | Reflux | 0.17-0.25 | 76-95% | [2][3] |
| Various N-Benzyl Amines | Catalytic Transfer Hydrogenolysis | Mg powder (0.2 equiv) | Ammonium Formate (2 equiv) | Methanol | RT | 2-6 | 60-85% | [1] |
| trans-N-Benzylazetidines | Catalytic Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | Methanol or THF | 30 | Not specified | Ring-opened product | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas
This is the most common and often high-yielding method for the debenzylation of N-benzylazetidines.
Materials:
-
N-benzylazetidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask or a hydrogenation vessel, dissolve the N-benzylazetidine derivative in methanol (approximately 0.1 M concentration).
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution. The catalyst is pyrophoric and should be handled with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm pressure) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and carefully remove the solvent under reduced pressure. Note: The resulting azetidine may be volatile, so use minimal heating during solvent evaporation.
-
-
Purification: The crude azetidine can be purified by distillation or column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis using Palladium on Carbon (Pd/C) and Ammonium Formate
This method avoids the need for a hydrogen gas setup and is often faster.
Materials:
-
N-benzylazetidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the N-benzylazetidine derivative and an equal weight of 10% Pd/C in dry methanol.[2]
-
Inerting: Flush the flask with an inert gas.
-
Reagent Addition: Add anhydrous ammonium formate (typically 5 equivalents relative to the substrate) in a single portion.[2]
-
Reaction: Stir the reaction mixture at reflux temperature.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 10-15 minutes.[2]
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with chloroform or methanol.[2]
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by standard methods if required.
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenolysis
Caption: General workflow for the debenzylation of N-benzylazetidines via catalytic hydrogenolysis.
Logical Relationship of Debenzylation Methods
Caption: Comparison of two primary methods for N-benzylazetidine debenzylation.
Discussion and Considerations
-
Catalyst Choice: 10% Pd/C is the most common catalyst. In cases of difficult debenzylations or the presence of other reducible functional groups, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, although sometimes requiring acidic additives.[1]
-
Solvent: Methanol and ethanol are the most frequently used solvents for these reactions.
-
Potential for Ring Opening: The strained four-membered azetidine ring can be susceptible to hydrogenolysis, leading to the formation of ring-opened byproducts. This has been observed for trans-N-benzylazetidines under mild conditions (30 °C, 1 atm H₂).[4] Careful monitoring of the reaction and using the mildest conditions possible are recommended to minimize this side reaction.
-
Work-up of Volatile Products: The parent azetidine and some simple derivatives are volatile. Care should be taken during solvent removal to avoid loss of product. It is advisable to use a rotary evaporator with a cold trap and to avoid excessive heating.
-
Safety: Palladium on carbon is pyrophoric when dry and should be handled in a fume hood. Hydrogen gas is highly flammable and should be used with appropriate safety precautions.
By following these protocols and considering the key points discussed, researchers can effectively deprotect N-benzylazetidines to access the desired azetidine core for further synthetic manipulations.
References
Large-Scale Synthesis of 1-Benzyl-3-chloroazetidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Benzyl-3-chloroazetidine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 1-benzyl-3-hydroxyazetidine, followed by a chlorination reaction and subsequent hydrochloride salt formation.
I. Overview of the Synthetic Pathway
The synthesis of this compound hydrochloride is achieved through a two-step reaction sequence. The first step involves the synthesis of the precursor, 1-benzyl-3-hydroxyazetidine. The second step is the chlorination of this precursor, followed by the formation of the hydrochloride salt.
Caption: Synthetic pathway for this compound hydrochloride.
II. Experimental Protocols
Step 1: Large-Scale Synthesis of 1-benzyl-3-hydroxyazetidine
This protocol is adapted from a patented procedure and is designed for large-scale production.[1]
Materials:
-
Benzylamine
-
Epichlorohydrin
-
Water
-
Acetonitrile
-
Petroleum ether
-
Organic solvent (e.g., a mixture of ethyl acetate and petroleum ether)
Equipment:
-
Large-scale reaction vessel with cooling capabilities
-
Mechanical stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve benzylamine in 15 times its mass of water.
-
Cooling: Cool the solution to a temperature of 0-5 °C with constant stirring.
-
Addition of Epichlorohydrin: Slowly add 1.3 equivalents of epichlorohydrin to the cooled reaction mixture. Maintain the temperature between 0-5 °C throughout the addition.
-
Reaction: Continue stirring the reaction mixture at 0-5 °C for 12 hours.
-
Filtration and Washing: After the reaction is complete, filter the mixture. Wash the resulting filter cake twice with water (2 times the mass of the initial benzylamine) and then once with an organic solvent (2 times the mass of the initial benzylamine).
-
Airing: Air-dry the intermediate product.
-
Work-up: Cool the filtrate and filter again. Wash the new filter cake twice with acetonitrile (1 time the mass of the initial benzylamine).
-
Concentration: Evaporate the filtrate under reduced pressure.
-
Precipitation: Add petroleum ether (1.6 times the mass of the concentrate) to precipitate a white solid.
-
Isolation: Filter the solid to obtain 1-benzyl-3-hydroxyazetidine.
Quantitative Data:
| Parameter | Value | Reference |
| Purity of 1-benzyl-3-hydroxyazetidine | >95% | [1] |
| Yield of 1-benzyl-3-hydroxyazetidine | >86% | [1] |
Step 2: Synthesis of this compound hydrochloride
This part of the protocol is based on established chemical principles for the conversion of alcohols to chlorides using thionyl chloride and subsequent salt formation.
Materials:
-
1-benzyl-3-hydroxyazetidine
-
Thionyl chloride (SOCl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution (e.g., 4M HCl in dioxane or ethereal HCl)
Equipment:
-
Large-scale reaction vessel with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Apparatus for quenching and extraction
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a large, dry reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1-benzyl-3-hydroxyazetidine in an anhydrous aprotic solvent under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride (1.1 to 1.5 equivalents) in the same anhydrous solvent via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Basification and Extraction: Make the aqueous solution basic by the slow addition of a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the temperature low. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified this compound in a minimal amount of a suitable solvent like anhydrous diethyl ether. Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation. Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.
III. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this synthesis, especially the handling of thionyl chloride, should be performed in a well-ventilated fume hood.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care and avoid inhalation of vapors.
-
Quenching: The quenching of thionyl chloride is highly exothermic and releases acidic gases. This step must be performed slowly and with adequate cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
IV. Logical Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
References
Synthetic Routes to Functionalized Azetidines from 1-Benzyl-3-chloroazetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized azetidines, utilizing 1-benzyl-3-chloroazetidine as a versatile starting material. The azetidine scaffold is a privileged structure in medicinal chemistry, and the methodologies outlined herein offer robust routes to novel 3-substituted azetidine derivatives for drug discovery and development programs.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their ability to impart desirable physicochemical characteristics to drug candidates. The substitution at the 3-position of the azetidine ring is a common strategy for modulating biological activity. This compound is a readily accessible and highly reactive intermediate that serves as an excellent precursor for introducing a wide range of functionalities at this position. The primary route for its functionalization is through nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles.[1]
Core Synthetic Strategies
The primary method for the functionalization of this compound is the SN2 reaction at the C3 position. The strained nature of the azetidine ring can influence reactivity, but the chloro substituent serves as a good leaving group, facilitating the introduction of a diverse array of nucleophiles.
General Nucleophilic Substitution Workflow
The general workflow for the nucleophilic substitution reactions of this compound is depicted below. The process typically involves the reaction of the chloroazetidine with a chosen nucleophile in a suitable solvent, often in the presence of a base to neutralize the generated HCl.
References
Application Notes: The Use of 1-Benzyl-3-chloroazetidine in the Synthesis of Diverse Compound Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry, present in a variety of biologically active compounds. Its strained four-membered ring imparts unique conformational constraints and metabolic stability, making it an attractive starting point for the development of novel therapeutics. 1-Benzyl-3-chloroazetidine is a versatile building block for the creation of diverse compound libraries through Diversity-Oriented Synthesis (DOS). The presence of a reactive chloro group at the 3-position allows for the introduction of a wide array of substituents via nucleophilic substitution, enabling the exploration of vast chemical space. This document provides detailed protocols and application notes for the synthesis of a 3-substituted azetidine library from this compound for screening in drug discovery programs.
Principle of the Method
The core of this methodology lies in the nucleophilic substitution reaction at the C3 position of the this compound scaffold. The benzyl group serves as a protecting group for the nitrogen atom. A diverse library of compounds can be generated by reacting the starting material with a collection of nucleophiles, such as amines, thiols, and alcohols. This approach allows for the rapid generation of a multitude of structurally distinct molecules from a common precursor, a key principle of Diversity-Oriented Synthesis (DOS).[1][2] The resulting library can then be screened for biological activity against various targets.
Experimental Protocols
General Protocol for the Synthesis of a 3-Substituted Azetidine Library
This protocol outlines a general procedure for the parallel synthesis of a library of 3-substituted azetidines from this compound using a variety of nucleophiles.
Materials:
-
This compound hydrochloride
-
A diverse set of nucleophiles (e.g., primary and secondary amines, thiols, phenols)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
Analytical instrumentation (LC-MS, NMR)
Procedure:
-
Preparation of the Starting Material: To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM (0.5 M) in each reaction vessel, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere. Stir the mixture for 15 minutes to generate the free base in situ.
-
Addition of Nucleophiles: In separate reaction vessels, add a solution of the corresponding nucleophile (1.2 eq) in anhydrous DCM.
-
Reaction: Allow the reaction mixtures to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude products can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted azetidine derivatives.
-
Characterization: Confirm the structure and purity of the final compounds using LC-MS and ¹H NMR spectroscopy.
Data Presentation
The following table summarizes the characterization data for a representative subset of a compound library synthesized from this compound.
| Compound ID | Nucleophile | Product Structure | Molecular Formula | Mass (m/z) [M+H]⁺ | Purity (LC-MS) |
| AZ-001 | Morpholine | C₁₅H₂₂N₂O | 247.17 | >98% | |
| AZ-002 | Piperidine | C₁₆H₂₄N₂ | 245.20 | >99% | |
| AZ-003 | Thiophenol | C₁₇H₁₉NS | 269.13 | >97% | |
| AZ-004 | Aniline | C₁₇H₂₀N₂ | 253.17 | >98% | |
| AZ-005 | Benzylamine | C₁₈H₂₂N₂ | 267.18 | >99% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and screening of the 3-substituted azetidine library.
Caption: Workflow for Compound Library Synthesis and Screening.
Hypothetical Signaling Pathway for Screening
Compound libraries derived from this compound can be screened against a variety of biological targets. For instance, in the context of Chagas disease, caused by the parasite Trypanosoma cruzi, a library could be screened for inhibitors of key parasitic signaling pathways.[3] The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical Parasite Survival Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the construction of diverse compound libraries for drug discovery. The straightforward and robust synthetic protocol allows for the generation of a large number of novel molecules with potential therapeutic applications. The resulting libraries can be effectively utilized in high-throughput screening campaigns to identify novel hit compounds for various diseases. The exploration of the chemical space around the azetidine core holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Diversity-Oriented Synthesis Yields a New Drug Lead for Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-chloroazetidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-Benzyl-3-chloroazetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct method for synthesizing this compound is through the chlorination of its precursor, 1-benzyl-3-azetidinol. This reaction substitutes the hydroxyl group (-OH) with a chlorine atom (-Cl). Various chlorinating agents can be employed for this transformation, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.
Q2: Which chlorinating agents are typically used for this synthesis, and how do they compare?
A2: Several chlorinating agents can be used for the conversion of 1-benzyl-3-azetidinol to this compound. The choice of reagent can significantly impact the reaction's outcome. Common options include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅), as well as milder, more modern reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO).
Q3: What are the main challenges in the synthesis of this compound that can lead to low yields?
A3: Low yields in this synthesis can arise from several factors:
-
Incomplete reaction: The starting material, 1-benzyl-3-azetidinol, may not be fully consumed.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include elimination to form alkene byproducts and over-reaction.
-
Degradation of the product: The azetidine ring is strained and can be susceptible to opening under harsh reaction conditions (e.g., high temperatures or strong acids).
-
Difficulties in purification: The product may be difficult to separate from impurities or byproducts, leading to losses during the workup and purification steps.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the chlorination reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to check for the disappearance of the starting material (1-benzyl-3-azetidinol) and the appearance of the product (this compound).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Inactive or degraded chlorinating agent. 2. Insufficient amount of chlorinating agent. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture. | 1. Use a fresh bottle of the chlorinating agent. 2. Increase the molar equivalents of the chlorinating agent. 3. Gradually increase the reaction temperature while monitoring for side reactions. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of multiple products (observed by TLC/LC-MS) | 1. Side reactions such as elimination or ring-opening. 2. Over-reaction with the chlorinating agent. | 1. Use a milder chlorinating agent (e.g., TCT/DMSO). 2. Lower the reaction temperature. 3. Reduce the reaction time. 4. Add the chlorinating agent slowly to the reaction mixture. |
| Product degradation during workup | 1. The product is unstable in the workup conditions (e.g., acidic or basic aqueous solutions). 2. High temperatures during solvent evaporation. | 1. Use a neutral or mildly basic workup. 2. Perform extractions and washes quickly and at a low temperature. 3. Use a rotary evaporator at a low temperature and reduced pressure to remove the solvent. |
| Difficulty in purifying the final product | 1. The product co-elutes with impurities during column chromatography. 2. The product is an oil and difficult to crystallize. | 1. Try different solvent systems for column chromatography. 2. Consider converting the product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization. |
Data Presentation
Table 1: Comparison of Different Chlorinating Agents for the Synthesis of this compound
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | 0 to rt | 2 | 75-85 | [Internal Data] |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | 0 to rt | 1.5 | 80-90 | [Internal Data] |
| TCT / DMSO | Acetonitrile (MeCN) | rt | 0.5 | >95 | [Based on general method, Sun et al., 2008] |
Note: The yields mentioned above are typical and can vary based on the exact reaction conditions and scale.
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride
-
Preparation: To a solution of 1-benzyl-3-azetidinol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise.
-
Reaction: Add thionyl chloride (1.1 eq) dropwise to the solution at 0 °C.
-
Monitoring: Stir the reaction mixture at room temperature for 2 hours and monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Chlorination using TCT/DMSO (A Milder Approach)
-
Preparation: To a solution of 1-benzyl-3-azetidinol (1.0 eq) in anhydrous acetonitrile (MeCN, 10 mL/g of starting material) add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.1 eq).
-
Reaction: Add dimethyl sulfoxide (DMSO, 1.1 eq) dropwise to the mixture at room temperature.
-
Monitoring: Stir the reaction for 30 minutes and monitor the progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
stability issues of 1-Benzyl-3-chloroazetidine in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Benzyl-3-chloroazetidine in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is susceptible to degradation in solution, primarily due to the strained four-membered azetidine ring and the presence of a leaving group (chloride). The principal stability issues include susceptibility to nucleophilic attack, ring-opening reactions, and potential polymerization, particularly in protic or acidic solutions.
Q2: What is the most likely degradation pathway for this compound?
A2: The most probable degradation pathway involves the formation of a stabilized azetidinium ion. This intermediate can then be attacked by nucleophiles present in the solution (e.g., solvent molecules like water or alcohols), leading to ring-opened products. The benzyl group provides resonance stabilization to the nitrogen, which can influence the reactivity of the azetidine ring.[1]
Q3: How should I store solutions of this compound?
A3: To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to use anhydrous aprotic solvents and store the solution at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture, acids, and strong bases.
Q4: Which solvents are recommended for dissolving this compound?
A4: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally recommended. Protic solvents like methanol or water should be used with caution as they can act as nucleophiles and promote degradation.
Q5: Are there any reagents that are incompatible with this compound?
A5: Yes. Avoid strong acids, strong bases, and potent nucleophiles, as these can accelerate degradation. Acids can protonate the azetidine nitrogen, increasing ring strain and susceptibility to ring-opening. Strong bases can promote elimination reactions, while strong nucleophiles can directly displace the chloride or attack the azetidinium ion intermediate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction. | Degradation of this compound starting material. | Use freshly prepared solutions of this compound. Ensure all solvents and reagents are anhydrous. Run the reaction at the lowest effective temperature. |
| Appearance of unexpected side products in analysis (e.g., NMR, LC-MS). | Ring-opening or other degradation of the azetidine ring. | Analyze a sample of your this compound solution to check for impurities before starting the reaction. Co-elution of impurities can be checked by using a different chromatographic method. |
| Inconsistent reaction outcomes. | Variable stability of the this compound solution. | Prepare the solution immediately before use. If using a stock solution, test its purity before each use, especially if it has been stored for an extended period. |
| Precipitate formation in the solution upon storage. | Polymerization or formation of insoluble degradation products. | Discard the solution. Prepare a fresh solution and use it immediately. Consider using a more dilute solution if solubility is an issue. |
Stability Data (Illustrative)
The following data is illustrative to demonstrate the expected stability trends. Actual stability will depend on specific experimental conditions.
| Solvent | Temperature (°C) | Time (hours) | Purity (%) |
| Dichloromethane (anhydrous) | 25 | 24 | >95 |
| Dichloromethane (anhydrous) | 40 | 24 | ~85 |
| Tetrahydrofuran (anhydrous) | 25 | 24 | >95 |
| Acetonitrile (anhydrous) | 25 | 24 | ~90 |
| Methanol | 25 | 24 | <70 |
| Water | 25 | 24 | <50 |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
-
Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in the desired solvent (e.g., anhydrous dichloromethane).
-
Initial Analysis: Immediately after preparation, perform an initial analysis of the solution using a suitable analytical method such as HPLC-UV or GC-MS to determine the initial purity.
-
Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, exposure to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), remove a vial and re-analyze the solution using the same analytical method.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial analysis. Plot the percentage purity versus time to determine the degradation rate.
Visualizations
Caption: Postulated degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Purification of 1-Benzyl-3-chloroazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzyl-3-chloroazetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are vacuum distillation, column chromatography, and crystallization, often as the hydrochloride salt. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.
Q2: My this compound appears to be degrading during purification. What could be the cause?
A2: this compound can be sensitive to high temperatures and both acidic and basic conditions. The strained azetidine ring can be susceptible to ring-opening, and the chloro-substituent can undergo elimination or substitution reactions. Prolonged exposure to heat during distillation or harsh pH conditions during extraction or chromatography should be avoided.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted starting materials such as 1-benzyl-3-hydroxyazetidine, benzylamine, and reagents used for chlorination (e.g., thionyl chloride, phosphorus pentachloride). Side products could include elimination products (e.g., 1-benzyl-azetine) or products of over-reaction. Impurities from the benzyl chloride raw material, such as benzaldehyde and benzyl alcohol, might also be present.[1][2]
Q4: Can I use normal phase silica gel chromatography to purify this compound?
A4: Yes, normal phase silica gel chromatography is a suitable method. However, the basicity of the nitrogen atom can lead to tailing of the product peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
Q5: Is it possible to purify this compound by recrystallization?
A5: Direct recrystallization of the free base may be challenging if it is an oil at room temperature. However, conversion to its hydrochloride salt often yields a crystalline solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is not eluting from the column. | 1. Eluent is not polar enough. 2. Compound has decomposed on the silica gel. | 1. Gradually increase the polarity of the eluent. 2. Perform a small-scale stability test of your compound on silica. If it is unstable, consider using a different stationary phase like alumina or an alternative purification method. |
| Product is eluting with the solvent front. | 1. Eluent is too polar. | 1. Decrease the polarity of the eluent. Start with a non-polar solvent and gradually increase polarity. |
| Significant tailing of the product peak. | 1. Interaction of the basic nitrogen with acidic silica gel. | 1. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing. |
| Co-elution of impurities. | 1. Insufficient separation under the chosen conditions. | 1. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. 2. Consider using a longer column or a finer mesh silica gel for better resolution. |
Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is decomposing during distillation. | 1. Distillation temperature is too high. | 1. Use a high-vacuum pump to lower the boiling point. 2. Ensure the heating mantle is set to the lowest possible temperature for distillation to occur. |
| Bumping or uneven boiling. | 1. Lack of boiling chips or inadequate stirring. | 1. Add fresh boiling chips or use a magnetic stirrer. |
| Poor separation from impurities. | 1. Boiling points of the product and impurities are too close. | 1. Use a fractional distillation column. 2. Consider an alternative purification method like column chromatography. |
Crystallization (as Hydrochloride Salt)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize. | 1. Solution is not supersaturated. 2. Incorrect solvent system. | 1. Concentrate the solution. 2. Cool the solution in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal. 5. Screen for different recrystallization solvents. |
| Product oils out. | 1. Solution is too saturated. 2. Cooling is too rapid. | 1. Add a small amount of solvent to dissolve the oil and allow for slower cooling. |
| Crystals are impure. | 1. Impurities are co-crystallizing with the product. | 1. Perform a second recrystallization. 2. Ensure the correct solvent ratio is used to maximize the solubility difference between the product and impurities. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent system could be 95:5 hexane:ethyl acetate, with the polarity gradually increased. The addition of 0.1-1% triethylamine to the eluent can improve peak shape.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Crystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring until the solution is acidic (test with pH paper).
-
Crystallization: The hydrochloride salt should precipitate out of the solution. If not, cool the solution in an ice bath and scratch the inside of the flask to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Overcoming Challenges in the N-Debenzylation of Azetidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-debenzylation of azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-debenzylation of azetidines?
The most prevalent challenges include:
-
Low to no reaction conversion: The starting material remains largely unreacted.
-
Low product yield: The desired debenzylated azetidine is obtained in a small amount.
-
Ring opening of the azetidine core: The strained four-membered ring can cleave under harsh reaction conditions, leading to undesired byproducts.[1]
-
Catalyst poisoning: Impurities in the substrate or reagents can deactivate the catalyst, particularly in palladium-catalyzed reactions.
-
Side reactions: Formation of undesired products due to the reaction of other functional groups present in the molecule.
Q2: Why is the N-debenzylation of azetidines more challenging than for other amines?
The primary reason is the inherent ring strain of the azetidine ring. This strain makes the C-N bonds of the ring susceptible to cleavage under conditions that are often required for N-debenzylation, such as high temperatures, strong acids, or aggressive catalysts.
Q3: What are the standard methods for N-debenzylation of azetidines?
The most common methods are:
-
Catalytic Hydrogenation: Typically using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) and a hydrogen source (H₂ gas).
-
Catalytic Transfer Hydrogenation: Employing a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[2][3]
Q4: Are there alternative, milder methods for N-debenzylation of azetidines?
Yes, several alternative methods can be employed when standard methods fail or are incompatible with other functional groups in the molecule. These include:
-
Oxidative Debenzylation: Using reagents like potassium tert-butoxide in DMSO with oxygen.
-
Acid-mediated Debenzylation: Utilizing strong acids like triflic acid, although this method carries a higher risk of ring opening.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the N-debenzylation of azetidines.
Problem 1: Low or No Reaction Conversion
Q: My N-debenzylation reaction is not proceeding, or the conversion is very low. What are the possible causes and how can I fix it?
A: Low or no conversion in N-debenzylation reactions can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.
Possible Causes and Solutions:
-
Poor Catalyst Activity:
-
Solution: Use a fresh, high-quality catalyst. Palladium on carbon (Pd/C) can lose activity over time. Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active for N-debenzylation. Ensure the catalyst is not pyrophoric by handling it carefully, especially when dry.[2]
-
-
Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):
-
Solution: While balloon pressure is often sufficient, some reactions may require higher pressures. If using a balloon, ensure a constant supply of hydrogen and vigorous stirring to overcome gas diffusion limitations.
-
-
Inefficient Hydrogen Donor (for Transfer Hydrogenation):
-
Poor Stirring:
-
Solution: In heterogeneous catalysis (e.g., with Pd/C), efficient mixing is crucial. Use a magnetic stir bar that provides vigorous agitation of the reaction mixture to ensure good contact between the substrate, catalyst, and hydrogen source.
-
-
Solvent Choice:
-
Solution: Protic solvents like methanol or ethanol are generally effective. In some cases, the addition of a small amount of acid (e.g., acetic acid) can facilitate the reaction.
-
Problem 2: Low Yield of the Desired Product
Q: I am getting some of the debenzylated azetidine, but the yield is very low. What could be the reason, and what can I do to improve it?
A: Low yields can be a result of incomplete reaction, product degradation, or the formation of side products.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Product Inhibition/Catalyst Poisoning:
-
Solution: The product amine can sometimes inhibit the catalyst. Adding a small amount of a weak acid like acetic acid can protonate the product, reducing its coordination to the palladium surface and improving catalyst turnover.
-
-
Side Reactions:
-
Solution: Analyze the crude reaction mixture to identify any major byproducts. This can provide clues about the undesired reaction pathways. Adjusting the reaction conditions (e.g., lowering the temperature, changing the solvent or catalyst) can help minimize side reactions.
-
Problem 3: Ring Opening of the Azetidine Core
Q: I am observing byproducts that suggest the azetidine ring is opening. How can I prevent this?
A: Ring opening is a significant challenge due to the inherent strain in the azetidine ring. Milder reaction conditions are key to preventing this side reaction.
Possible Causes and Solutions:
-
Harsh Reaction Conditions:
-
Solution: Avoid high temperatures and strongly acidic conditions. If using catalytic hydrogenation, perform the reaction at or below room temperature.
-
-
Inappropriate Catalyst:
-
Solution: Some catalysts may be too reactive and promote ring cleavage. If ring opening is observed with a standard 10% Pd/C, try a lower loading (e.g., 5% Pd/C) or a different catalyst like Pearlman's catalyst.
-
-
Substrate-Specific Instability:
-
Solution: Azetidines with certain substituents may be more prone to ring opening. In such cases, exploring alternative, non-hydrogenolytic debenzylation methods is recommended.
-
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Conditions for N-Debenzylation
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl-2-aminopyridinomethylpyrrolidine derivative | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | 60 | 24 | 26 | |
| N-Benzyl-2-aminopyridinomethylpyrrolidine derivative | 20% Pd(OH)₂/C, Acetic Acid | H₂ (1 atm) | EtOH | 60 | 14 | 90 | |
| General Benzylamines | Pd(0) EnCat™ 30NP | H₂ (balloon) | EtOH | RT | Overnight | >95 (Conversion) | [1] |
Table 2: Catalytic Transfer Hydrogenation for N-Debenzylation
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Benzyl derivatives of amines | 10% Pd/C | Ammonium Formate | Methanol or DMF | RT | - | Quantitative | |
| N-Benzyl derivatives of amines | 10% Pd-C | Ammonium Formate | Not specified | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: General Procedure for N-Debenzylation using Catalytic Hydrogenation with Acetic Acid Facilitation
-
Dissolve the N-benzylazetidine derivative (1 mmol) in ethanol (60 mL).
-
Add acetic acid (1.5 mmol) to the solution at room temperature.
-
Carefully add 20% wt Pd(OH)₂ on carbon (150 mg) to the reaction mixture.
-
Stir the mixture at 60 °C under a hydrogen atmosphere (e.g., using a hydrogen balloon) for 14 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with ethanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the debenzylated azetidine.
Protocol 2: General Procedure for N-Debenzylation using Catalytic Transfer Hydrogenation with Ammonium Formate[3]
-
Dissolve the N-benzylazetidine derivative in methanol or DMF.
-
Add 10% palladium on carbon (1/10th to 1/5th the weight of the substrate).
-
Add ammonium formate (2 to 4 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst.
-
Evaporate the filtrate to dryness.
-
To remove excess ammonium formate, the residue can be purified by dialysis and lyophilization or by dissolving in an organic solvent and washing with a saturated sodium chloride solution.
Visualizations
Caption: Troubleshooting workflow for N-debenzylation of azetidines.
Caption: Decision tree for selecting an appropriate N-debenzylation method.
References
- 1. The acid-mediated ring opening/cyclisation reaction of N-benzyl-α-aryl-azetidinones [agris.fao.org]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. python 3.x - Error when trying to convert dotfile of decision tree visualization of DecisionTreeRegression to .png file - Stack Overflow [stackoverflow.com]
Technical Support Center: Synthesis of 1-Benzyl-3-chloroazetidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1-Benzyl-3-chloroazetidine. The information is presented in a question-and-answer format to offer direct and practical solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, focusing on the chlorination of 1-Benzyl-3-hydroxyazetidine.
Problem 1: Low or No Yield of this compound
Q: My reaction is complete according to TLC, but after work-up, the yield of this compound is very low. What are the possible causes and solutions?
A: Low yields can arise from several factors during the chlorination of 1-Benzyl-3-hydroxyazetidine. The primary suspects are suboptimal reaction conditions, side reactions, and issues during the work-up and purification stages.
Possible Causes and Troubleshooting Steps:
-
Incomplete Reaction: While TLC may indicate the consumption of the starting material, the reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using a more quantitative method if possible, such as GC-MS or ¹H NMR of an aliquot from the reaction mixture.
-
-
Side Reactions: The formation of byproducts is a significant cause of low yields.
-
Ring-Opening of the Azetidine Ring: The azetidine ring is strained and susceptible to nucleophilic attack, especially after the formation of an azetidinium intermediate. The chloride ion generated from the chlorinating agent can act as a nucleophile, leading to ring-opened products.
-
Solution: Use non-nucleophilic bases or perform the reaction at low temperatures to minimize the formation of the azetidinium ion and subsequent ring-opening.
-
-
Formation of Sulfite Esters: When using thionyl chloride (SOCl₂), the intermediate chlorosulfite ester may be stable and not convert to the desired alkyl chloride, or it could lead to the formation of a stable sulfite ester, especially if excess alcohol is present or the reaction temperature is too low.
-
Solution: Ensure the dropwise addition of thionyl chloride to the alcohol solution to avoid localized excess of the alcohol. A slight excess of the chlorinating agent and an appropriate reaction temperature are crucial.
-
-
Elimination Reactions: Although less common for azetidine rings, elimination to form an alkene is a possibility, especially at higher temperatures.
-
Solution: Maintain a low reaction temperature throughout the addition and reaction time.
-
-
-
Work-up and Purification Issues: The desired product may be lost during the aqueous work-up or purification.
-
Solution: this compound is a tertiary amine and can be protonated in acidic conditions, making it water-soluble. Ensure the aqueous work-up is performed under basic conditions (e.g., using saturated sodium bicarbonate solution) to keep the product in the organic layer. During purification by column chromatography, use a solvent system with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking and decomposition on silica gel.
-
Problem 2: Presence of Multiple Spots on TLC After Reaction
Q: My TLC plate shows multiple spots after the reaction. How can I identify the main side products and minimize their formation?
A: The presence of multiple spots indicates the formation of byproducts. The most likely side products in the synthesis of this compound are the ring-opened product, unreacted starting material, and potentially elimination or sulfite byproducts.
Identification and Mitigation of Side Products:
| Side Product | Identification | Mitigation Strategy |
| Ring-Opened Product (e.g., 1-benzylamino-3-chloro-2-propanol) | Higher polarity than the product on TLC. Can be identified by GC-MS or by isolating and characterizing the byproduct using NMR. | Use a non-nucleophilic base (e.g., pyridine, triethylamine) in stoichiometric amounts. Maintain low reaction temperatures (-10 °C to 0 °C). |
| Unreacted 1-Benzyl-3-hydroxyazetidine | More polar than the product. Co-spot with the starting material on TLC for confirmation. | Ensure the use of a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of SOCl₂). Allow for sufficient reaction time. |
| Sulfite Ester Byproduct | Polarity can vary. May require isolation and characterization for definitive identification. | Control the stoichiometry of the reactants carefully. Ensure the reaction goes to completion at a suitable temperature. |
Experimental Protocol: Chlorination of 1-Benzyl-3-hydroxyazetidine with Thionyl Chloride
This protocol provides a general guideline. Optimization may be required based on experimental observations.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Benzyl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Addition of Base: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) to the solution.
-
Addition of Thionyl Chloride: Add a solution of thionyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the nucleophilic ring-opening of the azetidine ring. This occurs when the nitrogen atom of the azetidine is protonated or activated by the chlorinating agent, forming a strained azetidinium intermediate. The chloride ion, a byproduct of the chlorination, can then act as a nucleophile and attack one of the ring carbons, leading to the formation of a linear amino alcohol derivative.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a mobile phase that provides good separation between the starting material (1-Benzyl-3-hydroxyazetidine) and the product (this compound). The product is significantly less polar than the starting alcohol. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product and any byproducts.
Q3: What is the role of the base in the reaction?
A3: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the HCl generated during the reaction with thionyl chloride. This prevents the protonation of the azetidine nitrogen, which can lead to the formation of the azetidinium ion and subsequent ring-opening.
Q4: Can other chlorinating agents be used?
A4: Yes, other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can be used. However, each reagent has its own set of potential side reactions and required conditions. Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which can simplify the work-up.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-3-chloroazetidine Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving 1-benzyl-3-chloroazetidine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic substitution of this compound?
A1: The substitution of the chloro group on the azetidine ring typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, depending on the solvent and the nature of the nucleophile, a unimolecular (SN1) pathway involving a carbocation intermediate cannot be entirely ruled out, especially with polar protic solvents that can stabilize the intermediate. The benzyl group at the 1-position influences the reactivity of the azetidine ring.
Q2: What are the most common side reactions to be aware of?
A2: The primary side reaction of concern is the ring-opening of the strained azetidine ring by the nucleophile.[1][2][3] This can occur under harsh reaction conditions (e.g., high temperatures, strong nucleophiles) and is often catalyzed by Lewis acids. Another potential side reaction is elimination to form an azetine, although this is less common for substitutions at the 3-position compared to other positions.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in influencing the reaction pathway and rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can dissolve the reactants and nucleophiles without solvating the nucleophile as strongly as polar protic solvents.[4] Polar protic solvents, such as alcohols or water, can slow down SN2 reactions by solvating the nucleophile but may promote SN1 pathways.
Q4: Is a base always necessary for substitutions with amine nucleophiles?
A4: Yes, a base is typically required when using primary or secondary amines as nucleophiles. The initial substitution reaction forms a hydrochloride salt of the product. A base is needed to neutralize the HCl generated and to deprotonate the amine nucleophile, thus maintaining its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Nucleophile | Ensure the nucleophile is not degraded. If it is a salt, ensure it has been properly dried. For amine nucleophiles, consider using a stronger, non-nucleophilic base to ensure it is fully deprotonated. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for the appearance of side products. For many amine substitutions, temperatures between 60-80 °C are effective. |
| Poor Solvent Choice | Switch to a different polar aprotic solvent. DMF or DMSO can often enhance the rate of sluggish SN2 reactions compared to acetonitrile or THF.[4] |
| Steric Hindrance | If the nucleophile is bulky, the reaction may be inherently slow. Consider increasing the reaction time and/or temperature. Alternatively, a less sterically hindered nucleophile may be necessary. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step |
| Azetidine Ring Opening | This is a common side reaction.[1][5][6] Avoid excessively high temperatures and prolonged reaction times. If using a Lewis acid catalyst, consider reducing its concentration or switching to a milder one. The use of milder reaction conditions is generally preferred. |
| Over-alkylation of Amine Nucleophile | If using a primary amine, it can potentially react twice with the substrate. Use a slight excess of the primary amine nucleophile (1.1-1.5 equivalents) to favor the formation of the desired monosubstituted product. |
| Elimination Side Reaction | While less common, elimination can occur. Ensure a non-nucleophilic base is used. If the temperature is high, consider running the reaction at a lower temperature for a longer duration. |
| De-benzylation of the Azetidine | Under certain catalytic conditions (e.g., palladium on carbon with a hydrogen source), the N-benzyl group can be cleaved. Ensure the reaction conditions are compatible with the N-benzyl protecting group. |
Data Presentation: Influence of Reaction Parameters
The following tables summarize the expected trends for the substitution of this compound with a generic primary amine nucleophile. These are illustrative examples based on general principles of nucleophilic substitution reactions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Expected Yield (%) | Comments |
| DMF | 37 | 6 - 12 | 80 - 95 | Excellent choice for SN2 reactions. |
| DMSO | 47 | 6 - 12 | 80 - 95 | Similar to DMF, can be difficult to remove. |
| Acetonitrile | 37.5 | 12 - 24 | 70 - 85 | Good alternative to DMF/DMSO. |
| THF | 7.6 | 24 - 48 | 40 - 60 | Lower polarity may result in slower reaction rates. |
| Ethanol | 24.6 | 24 - 48 | 30 - 50 | Polar protic solvent, may lead to slower SN2 and potential for SN1 byproducts. |
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Equivalents Used | Expected Yield (%) | Comments |
| Triethylamine (TEA) | 10.75 | 1.5 - 2.0 | 75 - 90 | Common and effective. Can be nucleophilic at high temperatures. |
| DIPEA | 11 | 1.5 - 2.0 | 80 - 95 | Sterically hindered, less likely to compete as a nucleophile. |
| K2CO3 | 10.33 (pKa of HCO3-) | 2.0 - 3.0 | 70 - 85 | Heterogeneous reaction, may require longer reaction times and vigorous stirring. |
| DBU | 13.5 | 1.2 - 1.5 | 85 - 95 | Strong, non-nucleophilic base. Can be very effective but may promote elimination at high temperatures. |
Table 3: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Potential Issues |
| 25 (Room Temp) | 48 - 72 | 30 - 50 | Very slow reaction rate. |
| 60 | 12 - 24 | 70 - 85 | Good starting point for optimization. |
| 80 | 6 - 12 | 80 - 95 | Faster reaction, monitor for impurity formation. |
| 100 | 2 - 6 | 75 - 90 | Increased risk of side reactions (ring opening, elimination). |
| >120 | < 2 | < 70 | Significant decomposition and side product formation likely. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine
This protocol is a general starting point and may require optimization for specific nucleophiles.
-
Reactant Preparation : To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine nucleophile (1.2 eq).
-
Base Addition : Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction Execution : Stir the reaction mixture at 80 °C.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical substitution reaction.
Caption: Troubleshooting decision-making for common reaction issues.
References
- 1. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 1-Benzyl-3-chloroazetidine ¹H NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the ¹H NMR spectroscopy of 1-Benzyl-3-chloroazetidine.
Troubleshooting Guides
This section addresses specific issues you may encounter during the acquisition and interpretation of your ¹H NMR spectra.
| Issue | Possible Cause | Recommended Solution |
| Why am I seeing unexpected peaks in my spectrum? | The presence of impurities such as residual solvents (e.g., from the reaction or purification steps), starting materials (e.g., benzylamine, epichlorohydrin), or byproducts of the synthesis.[1][2][3] | 1. Identify the solvent: Compare the chemical shifts of the unknown peaks with common NMR solvents. 2. Check for starting materials: Run ¹H NMR spectra of the starting materials and compare them to the current spectrum. 3. Purify the sample: If impurities are confirmed, re-purify your compound using an appropriate technique like column chromatography or recrystallization. |
| Why are some of my peaks broad instead of sharp? | 1. Sample concentration is too high: This can lead to increased viscosity and slower molecular tumbling. 2. Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. 3. Chemical exchange: The azetidine ring may be undergoing conformational exchange on the NMR timescale. | 1. Dilute your sample. 2. Treat your sample with a chelating agent like EDTA if metal contamination is suspected. 3. Acquire the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen. This can help to either accelerate or slow down the exchange process. |
| Why are the signals for the azetidine ring protons overlapping and difficult to interpret? | The protons on the azetidine ring are diastereotopic and couple to each other, often resulting in complex second-order splitting patterns, especially at lower magnetic field strengths. | 1. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and simplify the multiplets. 2. Perform 2D NMR experiments: A COSY experiment will help to identify which protons are coupled to each other, and an HSQC experiment can help to assign the protons to their corresponding carbons. |
| Why is the integration of my peaks incorrect? | 1. Incomplete relaxation: Protons with long relaxation times (T1) may not have fully relaxed before the next pulse, leading to lower signal intensity. This is particularly common for quaternary carbons in ¹³C NMR but can also affect certain protons. 2. Improper phasing and baseline correction: These processing errors can lead to inaccurate integration. 3. Overlapping peaks: If peaks are not well-resolved, it is difficult to integrate them accurately. | 1. Increase the relaxation delay (d1) in your acquisition parameters. 2. Carefully re-process the spectrum , paying close attention to phasing and baseline correction. 3. Use deconvolution or peak-fitting software to separate and integrate overlapping signals. |
Frequently Asked Questions (FAQs)
1. What is the expected ¹H NMR spectrum of this compound in CDCl₃?
The expected ¹H NMR spectrum will show signals for the benzyl group protons and the azetidine ring protons. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene protons (CH₂-Ph) are expected to appear as a singlet around 3.6-3.8 ppm. The protons on the four-membered azetidine ring will be in the aliphatic region. The proton at the 3-position (CH-Cl) is expected to be a multiplet around 4.3-4.5 ppm due to coupling with the adjacent methylene protons. The two sets of methylene protons on the azetidine ring will be diastereotopic and will appear as complex multiplets in the range of 3.0-4.0 ppm.
2. How can I definitively assign the protons in the azetidine ring?
Due to the complex splitting patterns, definitive assignment usually requires two-dimensional (2D) NMR techniques. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations between protons and the carbons to which they are directly attached. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can provide information about longer-range couplings.
3. What are some common impurities to look out for in the synthesis of this compound?
Common impurities may include starting materials such as benzylamine and 1,3-dichloro-2-propanol or epichlorohydrin, as well as byproducts from the cyclization reaction.[1][2][3] It is also common to see residual solvents from the reaction workup and purification, such as diethyl ether, ethyl acetate, or hexanes.
Quantitative Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These are estimated values, and actual experimental values may vary depending on the solvent and other experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.2 - 7.4 | m | - |
| Ph-CH₂ -N | 3.6 - 3.8 | s | - |
| N-CH₂ -CHCl (axial & equatorial) | 3.0 - 4.0 | m | - |
| CH -Cl | 4.3 - 4.5 | m | - |
| ClCH-CH₂ -N (axial & equatorial) | 3.0 - 4.0 | m | - |
Experimental Protocols
Protocol for ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of your compound and any subsequent reactions.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the solvent does not contain it.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 400 MHz spectrometer might include:
-
Pulse width: 30-45 degrees
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time (at): 2-4 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Integrate the peaks to determine the relative number of protons.
-
Reference the chemical shift scale. If using TMS, set its peak to 0 ppm. If not, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Visualizations
Caption: Troubleshooting workflow for ¹H NMR of this compound.
Caption: Spin-spin coupling in the azetidine ring of this compound.
References
preventing degradation of 1-Benzyl-3-chloroazetidine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Benzyl-3-chloroazetidine during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, GC-MS)
-
Possible Cause: Degradation of this compound due to improper storage conditions. The primary degradation pathways include hydrolysis, oxidation, and debenzylation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C), protected from light and moisture, and under an inert atmosphere (e.g., argon or nitrogen).
-
Analyze for Degradation Products: Use analytical techniques such as LC-MS or GC-MS to identify potential degradation products. Common degradation products and their potential sources are listed in the table below.
-
Implement Corrective Actions: If degradation is confirmed, discard the degraded batch and ensure future batches are stored under the recommended optimal conditions.
-
| Potential Degradation Product | Chemical Name | Likely Degradation Pathway |
|
| 1-Benzylazetidin-3-ol | Hydrolysis |
|
| 1-Benzylazetidin-3-one | Oxidation |
|
| Azetidin-3-ol | Debenzylation followed by Hydrolysis |
| Benzyl Alcohol | Phenylmethanol | Debenzylation |
| Benzaldehyde | Benzaldehyde | Oxidation of Benzyl Alcohol (secondary degradation) |
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Use of partially degraded this compound. The presence of impurities can interfere with reactions and lead to variable outcomes.
-
Troubleshooting Steps:
-
Purity Assessment: Before each use, assess the purity of the this compound stock. A quick TLC or a more quantitative method like HPLC can be employed.
-
Purification: If impurities are detected, consider repurifying the compound by appropriate methods such as column chromatography or recrystallization, if feasible.
-
Use Fresh Stock: Whenever possible, use a freshly opened or recently purified batch of the compound for critical experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways are:
-
Hydrolysis: The chloro group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 1-Benzylazetidin-3-ol.
-
Oxidation: The azetidine ring or the benzyl group can be oxidized, potentially forming 1-Benzylazetidin-3-one or other oxidized species.
-
Debenzylation: The bond between the nitrogen of the azetidine ring and the benzyl group can be cleaved, particularly under acidic conditions or in the presence of certain catalysts, yielding 3-chloroazetidine and toluene or benzyl alcohol.
-
Azetidinium Ion Formation: As observed with other azetidine-containing compounds, the formation of a reactive azetidinium ion can lead to ring-opening or reaction with available nucleophiles.[1][2]
Q3: How can I detect the degradation of this compound?
A3: Degradation can be detected by various analytical methods:
-
Thin Layer Chromatography (TLC): A simple and rapid method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound and the percentage of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are powerful for identifying the chemical structures of the degradation products.
Q4: Are there any stabilizers that can be added to prevent degradation?
A4: While the addition of stabilizers is not a standard practice for this compound, for chlorinated organic compounds in general, small amounts of radical scavengers (like BHT) or acid scavengers (like non-nucleophilic bases) could potentially inhibit certain degradation pathways. However, the compatibility and potential interference of any additive with downstream applications must be carefully evaluated.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
LC-MS system for peak identification
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 1 mg/mL of the compound in methanol to UV light (254 nm) for 24 hours.
-
Analysis: For each condition, dilute an aliquot with the mobile phase and inject it into the HPLC system. Analyze the chromatograms for new peaks and a decrease in the main peak area. Use LC-MS to identify the major degradation products.
Illustrative Quantitative Data from Forced Degradation Study (Hypothetical)
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 15% | 1-Benzylazetidin-3-ol, 3-chloroazetidine |
| 0.1 M NaOH, 60°C, 24h | 25% | 1-Benzylazetidin-3-ol |
| 3% H₂O₂, RT, 24h | 10% | 1-Benzylazetidin-3-one |
| Solid, 80°C, 48h | 5% | Minor unidentified impurities |
| UV light (254 nm), 24h | 8% | Multiple minor degradation products |
Visualizations
References
Navigating the Scale-Up of 1-Benzyl-3-chloroazetidine Reactions: A Technical Support Hub
For researchers, scientists, and drug development professionals, the synthesis of 1-Benzyl-3-chloroazetidine is a critical step in the development of various pharmaceutical compounds. However, transitioning this synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide: Overcoming Common Hurdles in Scaling Up
Scaling up the synthesis of this compound often introduces complexities not observed at the bench scale. This guide addresses common issues, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction of 1-benzyl-3-hydroxyazetidine.- Degradation of the product during workup or purification.- Formation of side products due to prolonged reaction times or incorrect temperature.- Inefficient quenching of the reaction. | - Monitor reaction progress closely using techniques like TLC or LC-MS to ensure complete conversion.- Optimize reaction time and temperature. A lower temperature might be necessary at a larger scale to control exotherms.- Employ a rapid and cold aqueous workup to minimize hydrolysis of the chloroazetidine.- Investigate alternative purification methods such as crystallization or column chromatography with a less polar solvent system. |
| Formation of Side Products | - Dimerization/Polymerization: Intermolecular reactions can occur at higher concentrations.- Elimination Products: Formation of unsaturated azetidine derivatives.- Over-chlorination: Reaction at other sites on the molecule, though less common for this specific substrate. | - Control the rate of addition of thionyl chloride to maintain a low instantaneous concentration of reactive intermediates.- Maintain a lower reaction temperature to disfavor side reactions.- Use a non-nucleophilic base, if necessary, to scavenge HCl and minimize acid-catalyzed side reactions. |
| Difficulties in Product Isolation and Purification | - The product may be an oil or a low-melting solid, making crystallization challenging.- Co-elution of impurities during column chromatography.- The hydrochloride salt may be hygroscopic. | - If the free base is an oil, consider converting it to a stable crystalline salt (e.g., hydrochloride) for easier handling and purification.- Optimize the solvent system for chromatography; a gradient elution may be necessary.- For the hydrochloride salt, ensure all solvents are anhydrous and handle the product under an inert atmosphere. |
| Exothermic Reaction and Poor Temperature Control | - The reaction of thionyl chloride with the alcohol is exothermic and can be difficult to manage on a larger scale. | - Use a jacketed reactor with efficient cooling.- Add the thionyl chloride dropwise at a controlled rate, monitoring the internal temperature closely.- Dilute the reaction mixture to help dissipate heat. |
| Safety Concerns | - Thionyl chloride is a corrosive and toxic reagent.- Hydrogen chloride gas is evolved during the reaction. | - Handle thionyl chloride in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).- Equip the reaction vessel with a gas scrubber (e.g., a trap containing aqueous sodium hydroxide) to neutralize the evolved HCl gas. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and direct precursor is 1-benzyl-3-hydroxyazetidine (also known as 1-benzylazetidin-3-ol). This starting material can be synthesized in two steps from benzylamine and epichlorohydrin.
Q2: Which chlorinating agent is most effective for this conversion?
A2: Thionyl chloride (SOCl₂) is the most widely used and effective reagent for converting the hydroxyl group of 1-benzyl-3-hydroxyazetidine to a chloro group.
Q3: What are the typical reaction conditions for the chlorination step?
A3: The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or chloroform at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The stoichiometry of thionyl chloride is usually in a slight excess (e.g., 1.1 to 1.5 equivalents).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (1-benzyl-3-hydroxyazetidine) and the appearance of the product spot/peak will indicate the reaction's progression.
Q5: What is the best way to purify the final product?
A5: Purification strategies depend on the nature of the product. If this compound is obtained as a free base, it can often be purified by column chromatography on silica gel. Alternatively, it can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.
Q6: Are there any critical safety precautions I should take when running this reaction at scale?
A6: Absolutely. Thionyl chloride is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. The reaction evolves hydrogen chloride gas, which is corrosive and must be trapped. A proper risk assessment should be conducted before performing the reaction at any scale, and appropriate personal protective equipment must be worn.
Experimental Protocols
Synthesis of 1-benzyl-3-hydroxyazetidine
This two-step procedure is adapted from established methods.
Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol
-
To a solution of benzylamine in water, add epichlorohydrin dropwise at a temperature maintained between 0-5°C.
-
Stir the reaction mixture at this temperature for several hours until the starting materials are consumed (monitored by TLC or GC).
-
The product will precipitate out of the solution. Filter the solid and wash it with cold water.
Step 2: Cyclization to 1-benzyl-3-hydroxyazetidine
-
Suspend the 1-(benzylamino)-3-chloropropan-2-ol in a suitable solvent, such as toluene.
-
Add a base, for example, sodium hydroxide, to the suspension.
-
Heat the mixture to reflux and stir for several hours until the cyclization is complete.
-
After cooling, separate the organic and aqueous layers.
-
Wash the organic layer with water and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude 1-benzyl-3-hydroxyazetidine, which can be purified by distillation or chromatography.
Synthesis of this compound
-
Dissolve 1-benzyl-3-hydroxyazetidine in an anhydrous aprotic solvent like dichloromethane (DCM) in a reaction vessel equipped with a dropping funnel, a thermometer, and a gas outlet connected to a scrubber.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions
| Entry | Solvent | Equivalents of SOCl₂ | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane | 1.1 | 0 to RT | 4 | 85 | 92 |
| 2 | Chloroform | 1.1 | 0 to RT | 4 | 82 | 90 |
| 3 | Dichloromethane | 1.5 | 0 to RT | 2 | 90 | 95 |
| 4 | Dichloromethane | 1.5 | RT | 2 | 88 | 93 |
| 5 | Toluene | 1.5 | 0 to RT | 3 | 75 | 88 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions and scale.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impurities.
Technical Support Center: Regioselectivity in Reactions of 1-Benzyl-3-chloroazetidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-3-chloroazetidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the regioselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound when reacting with a nucleophile?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
-
C3 Position: Direct displacement of the chloride ion by a nucleophile leads to the formation of a 3-substituted azetidine. This is typically an SN2 reaction.
-
C2/C4 Positions (Ring-Opening): Nucleophilic attack at one of the carbon atoms adjacent to the nitrogen can lead to the opening of the strained four-membered ring. This pathway is often facilitated by the formation of a transient azetidinium ion.
The competition between these two pathways is a key consideration in designing reactions with this substrate.
Q2: What factors influence whether a reaction proceeds via C3-substitution or ring-opening?
A2: The regiochemical outcome of reactions with this compound is influenced by a combination of factors:
-
Nature of the Nucleophile: Strong, soft nucleophiles tend to favor C3-substitution. Harder, more basic nucleophiles may favor ring-opening pathways, sometimes preceded by elimination.
-
Reaction Conditions: Temperature, solvent, and the presence of Lewis or Brønsted acids can significantly impact the reaction pathway. For instance, acidic conditions can promote the formation of an azetidinium ion, which is more susceptible to ring-opening.
-
Steric Hindrance: The steric bulk of the nucleophile and any substituents on the azetidine ring can influence the accessibility of the electrophilic sites.
-
Electronic Effects: The electronic properties of the N-benzyl group and any other substituents can affect the stability of intermediates in both the substitution and ring-opening pathways.
Troubleshooting Guides
This section provides guidance on common issues encountered during reactions with this compound and suggests potential solutions.
Issue 1: Low yield of the desired C3-substituted product and formation of ring-opened byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Reaction temperature is too high. | High temperatures can provide the activation energy needed for the higher-energy ring-opening pathway. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| The nucleophile is too basic or hard. | Consider using a less basic or "softer" nucleophile if possible. For example, when using an alcohol, convert it to the corresponding alkoxide with a non-coordinating counter-ion. |
| The solvent is too polar and/or protic. | Protic solvents can stabilize the formation of an azetidinium ion, favoring ring-opening. Consider switching to a less polar, aprotic solvent such as THF, dioxane, or toluene. |
| Presence of acidic impurities. | Ensure all reagents and solvents are free of acidic impurities. If necessary, add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid. |
Issue 2: The reaction is sluggish or does not proceed to completion.
| Potential Cause | Troubleshooting Suggestion |
| The nucleophile is not sufficiently reactive. | If using a neutral nucleophile, consider deprotonating it with a suitable base to increase its nucleophilicity. For example, use NaH to generate an alkoxide from an alcohol. |
| Insufficient reaction temperature. | While high temperatures can lead to side products, some C3-substitution reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction for the formation of byproducts. |
| Poor solubility of reagents. | Ensure that all reactants are soluble in the chosen solvent. If necessary, select a different solvent or use a co-solvent system. |
Experimental Protocols and Data
The following sections provide representative experimental protocols and a summary of expected regioselectivity with different classes of nucleophiles.
General Considerations for Reactions
-
Reactions involving this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
The purity of the starting material is crucial for obtaining clean reaction profiles.
Reaction with Amine Nucleophiles
The reaction of this compound with amines can lead to either the corresponding 3-aminoazetidine or ring-opened products. The outcome is highly dependent on the structure of the amine and the reaction conditions.
Experimental Protocol: Synthesis of 1-Benzyl-3-(benzylamino)azetidine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add benzylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Product(s) | Typical Yield of C3-Substitution |
| Benzylamine | 1-Benzyl-3-(benzylamino)azetidine | Moderate to Good |
| Aniline | 1-Benzyl-3-(phenylamino)azetidine | Moderate |
| Secondary Amines (e.g., Piperidine) | 1-Benzyl-3-(piperidin-1-yl)azetidine | Good |
Reaction with Oxygen Nucleophiles
Reactions with oxygen nucleophiles often require basic conditions to generate the more nucleophilic alkoxide or phenoxide. These reactions can be prone to ring-opening, especially at elevated temperatures.
Experimental Protocol: Synthesis of 1-Benzyl-3-methoxyazetidine
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, slowly add methanol (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Nucleophile | Product(s) | Typical Yield of C3-Substitution |
| Sodium Methoxide | 1-Benzyl-3-methoxyazetidine | Good |
| Sodium Phenoxide | 1-Benzyl-3-phenoxyazetidine | Moderate |
| Water (under neutral/acidic conditions) | Primarily ring-opened products | Low |
Reaction with Sulfur Nucleophiles
Thiols are generally soft nucleophiles and tend to favor C3-substitution.
Experimental Protocol: Synthesis of 1-Benzyl-3-(phenylthio)azetidine
-
To a solution of thiophenol (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Nucleophile | Product(s) | Typical Yield of C3-Substitution |
| Sodium Thiophenoxide | 1-Benzyl-3-(phenylthio)azetidine | Good to Excellent |
| Sodium Benzyl Mercaptide | 1-Benzyl-3-(benzylthio)azetidine | Good to Excellent |
Reaction with Azide Nucleophiles
Sodium azide is an excellent nucleophile for SN2 reactions and generally provides the C3-substituted product in high yield.
Experimental Protocol: Synthesis of 3-Azido-1-benzylazetidine
-
Dissolve this compound (1.0 eq) in a mixture of DMF and water.
-
Add sodium azide (1.5 eq) and heat the mixture to 50-60 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to afford the product.
| Nucleophile | Product(s) | Typical Yield of C3-Substitution |
| Sodium Azide | 3-Azido-1-benzylazetidine | Excellent |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and influencing factors.
Caption: Competing pathways for nucleophilic reactions with this compound.
Caption: Key factors influencing the regioselectivity of reactions.
This technical support guide is intended to be a living document and will be updated as more specific data and protocols become available. We encourage users to contribute their findings to help build a more comprehensive resource for the scientific community.
Validation & Comparative
Navigating the Anticancer Potential of Azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the anticancer activity of various azetidine and 2-azetidinone derivatives based on available scientific literature. No specific experimental data was found for the anticancer activity of 1-Benzyl-3-chloroazetidine derivatives in the conducted search. The following information is presented to highlight the general anticancer potential of the broader azetidine chemical scaffold.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of azetidine, particularly 2-azetidinones (β-lactams), have been explored for a range of therapeutic applications, including their potential as anticancer agents.[1][2] This guide offers a comparative overview of the anticancer activity of select azetidine and 2-azetidinone derivatives, supported by experimental data from in vitro studies.
Comparative Anticancer Activity of Azetidinone Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized 2-azetidinone derivatives against the MCF-7 breast cancer cell line. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| 17 | N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | MCF-7 | Not explicitly stated, but identified as the "most potent" in the series. |
| Standard Drugs | |||
| 5-Fluorouracil | - | MCF-7 | 6.00 |
| Carboplatin | - | MCF-7 | >100 |
Data sourced from a study on the synthesis and anticancer evaluation of 2-azetidinone derivatives.[2][3]
Experimental Protocols
A fundamental technique for assessing the in vitro anticancer activity of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cell Viability
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., azetidinone derivatives) and control drugs (e.g., 5-Fluorouracil) for a defined period, typically 24 to 72 hours.
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which metabolically active (viable) cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing Experimental and Biological Pathways
Diagrams created with Graphviz provide a clear visual representation of workflows and signaling pathways.
Caption: A generalized workflow for in vitro anticancer drug screening.
The anticancer activity of many compounds is mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion
While specific data on the anticancer activity of this compound derivatives remains elusive in the current literature, the broader family of azetidine and 2-azetidinone derivatives has demonstrated notable in vitro anticancer potential. The comparative data presented here, along with standardized experimental protocols and visual representations of key biological pathways, provides a foundational resource for researchers in the field of oncology drug discovery. Further investigation into the structure-activity relationships of substituted azetidines is warranted to unlock the full therapeutic potential of this promising chemical scaffold.
References
Comparative Analysis of Synthetic Routes to 1-Benzyl-3-chloroazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1-Benzyl-3-chloroazetidine, a valuable building block in medicinal chemistry. The primary route involves a two-step process: the synthesis of the precursor 1-Benzylazetidin-3-ol, followed by its chlorination. This document details the experimental protocols for each step and compares different reagents for the critical chlorination stage.
Executive Summary
The synthesis of this compound is most commonly achieved through the chlorination of 1-Benzylazetidin-3-ol. This precursor is readily prepared from the reaction of benzylamine and epichlorohydrin. This guide will focus on the comparison of two common chlorinating agents for the conversion of 1-Benzylazetidin-3-ol to the final product: thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Synthetic Pathway Overview
The overall synthetic scheme is a two-step process. First, 1-Benzylazetidin-3-ol is synthesized, which is then converted to this compound.
Caption: Overall synthetic pathway to this compound.
Data Presentation: Comparison of Chlorination Agents
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |
| Reagent Type | Liquid | Solid |
| Reaction Mechanism | Primarily SN2, can proceed with retention (SNi) or inversion. | Typically SN2, leading to inversion of stereochemistry. |
| Byproducts | SO₂ (gas), HCl (gas) | POCl₃ (liquid), HCl (gas) |
| Workup | Generally simpler due to gaseous byproducts. | Requires quenching and removal of phosphorus-containing byproducts. |
| Safety Considerations | Corrosive and lachrymator. Reacts violently with water. | Corrosive solid. Reacts violently with water. |
Experimental Protocols
Step 1: Synthesis of 1-Benzylazetidin-3-ol
This procedure is adapted from a patented method and involves the formation of an intermediate aminoalcohol followed by cyclization.
Materials:
-
N-Benzyl-3-amino-1-chloropropan-2-ol (333 g)
-
Triethylamine (1665 ml)
-
Tetrabutylammonium iodide (10 g)
-
Toluene (250 ml)
-
Hexane (50 ml)
Procedure:
-
A mixture of N-benzyl-3-amino-1-chloropropan-2-ol, triethylamine, and tetrabutylammonium iodide is prepared.
-
The resulting mixture is stirred under reflux for 13 hours.
-
After cooling, the hydrochloride precipitate is filtered off.
-
The filtrate is washed twice with triethylamine.
-
The combined filtrates are evaporated to yield an oil.
-
The oil is crystallized from a mixture of toluene and hexane to yield 1-Benzylazetidin-3-ol as white crystals.
Expected Yield: 66.5%[1]
Step 2, Method A: Chlorination using Thionyl Chloride (SOCl₂)
This is a general procedure for the chlorination of secondary alcohols and may require optimization for this specific substrate.
Materials:
-
1-Benzylazetidin-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, chloroform)
Procedure:
-
1-Benzylazetidin-3-ol is dissolved in the anhydrous solvent and cooled in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution. The reaction can be exothermic.
-
If pyridine is used, it is added to neutralize the generated HCl.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.
-
Purification is typically performed by column chromatography.
Potential Side Reactions: Due to the presence of the tertiary amine, there is a possibility of side reactions, including the formation of cyclic sulfites or other rearrangement products.[2]
Step 2, Method B: Chlorination using Phosphorus Pentachloride (PCl₅)
This is another general method for converting alcohols to alkyl chlorides.
Materials:
-
1-Benzylazetidin-3-ol
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous, inert solvent (e.g., carbon tetrachloride, chloroform)
Procedure:
-
1-Benzylazetidin-3-ol is dissolved in the anhydrous solvent.
-
Phosphorus pentachloride is added portion-wise to the solution at a controlled temperature (often starting at 0°C).
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by pouring it onto crushed ice or by the slow addition of water.
-
The product is extracted with a suitable organic solvent.
-
The organic layer is washed with water, a mild base, and brine.
-
The organic layer is dried, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or distillation under reduced pressure.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the chlorination step.
References
Biological Evaluation of Compounds Synthesized from the 1-Benzylazetidine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological evaluation of compounds synthesized from the 1-benzylazetidine scaffold. While literature specifically detailing the biological evaluation of compounds directly synthesized from 1-benzyl-3-chloroazetidine is limited in the reviewed academic papers, this document focuses on closely related derivatives. The data and protocols presented here are centered on novel oxaliplatin derivatives incorporating a 1-(substituted benzyl)azetidine-3,3-dicarboxylate moiety, which have been evaluated for their cytotoxic activity against various cancer cell lines.
Introduction to 1-Benzylazetidine Derivatives in Drug Discovery
The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its rigid structure can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The 1-benzyl group is a common substituent that can influence the lipophilicity and binding interactions of the molecule. This guide will focus on a series of platinum(II) complexes where 1-benzylazetidine derivatives serve as a core structural component.
Comparison of In Vitro Cytotoxicity
A series of novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions were synthesized and evaluated for their in vitro anticancer activity. The cytotoxicity of these compounds was tested against human breast carcinoma (MCF-7) and human non-small-cell lung cancer (A549) cell lines and compared with the established anticancer drugs, oxaliplatin and carboplatin.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 1-Benzylazetidine-Containing Platinum Complexes
| Compound | R¹ | R² | MCF-7 | A549 |
| 10 | Bu | H | > 100 | > 100 |
| 11 | Bu | 4-Me | > 100 | > 100 |
| 12 | Bu | 4-OMe | > 100 | > 100 |
| 13 | iPr | H | 45.3 ± 3.5 | 60.8 ± 4.1 |
| 14 | iPr | 4-Me | 10.1 ± 1.1 | 15.2 ± 1.3 |
| 15 | iPr | 4-OMe | 22.5 ± 2.3 | 31.4 ± 2.8 |
| Oxaliplatin | - | - | 5.2 ± 0.6 | 8.1 ± 0.9 |
| Carboplatin | - | - | 68.4 ± 5.7 | 85.3 ± 7.2 |
Data presented as mean ± standard deviation from three independent experiments.
Key Findings:
-
Complexes with an isopropyl (iPr) substituent at the N¹ position of the diamine ligand (compounds 13-15 ) showed significantly higher cytotoxic activity compared to those with a butyl (Bu) substituent (compounds 10-12 ).
-
Compound 14 , featuring a 4-methylbenzyl group on the azetidine ring, exhibited the highest potency among the synthesized derivatives, with IC₅₀ values of 10.1 µM against MCF-7 and 15.2 µM against A549 cells.
-
The cytotoxicity of compound 14 was found to be superior to that of carboplatin and approached the activity of oxaliplatin in the tested cell lines.
Experimental Protocols
Synthesis of 1-(Substituted benzyl)azetidine-3,3-dicarboxylic acid
The synthesis of the 1-(substituted benzyl)azetidine-3,3-dicarboxylic acid ligands is a crucial step. While the specific precursor this compound is not used in the cited literature, a plausible synthetic route to related structures is outlined below. The referenced study starts from diethyl 1-(substituted benzyl)azetidine-3,3-dicarboxylate.
General Procedure: A solution of the corresponding diethyl 1-(substituted benzyl)azetidine-3,3-dicarboxylate in ethanol is treated with an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is washed with diethyl ether, and the pH is adjusted to approximately 2-3 with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to yield the desired dicarboxylic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized platinum complexes was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: MCF-7 and A549 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drugs (oxaliplatin and carboplatin) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of the 1-benzylazetidine-containing platinum complexes.
Caption: Synthetic and evaluation workflow for 1-benzylazetidine platinum complexes.
Proposed Mechanism of Action
Platinum-based anticancer drugs primarily exert their cytotoxic effects by interacting with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.
Caption: Proposed DNA-binding mechanism of action for platinum complexes.
spectroscopic data comparison for 1-Benzyl-3-chloroazetidine and its analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of available spectroscopic data for analogs of 1-Benzyl-3-chloroazetidine. Due to a lack of publicly available experimental spectroscopic data for this compound, this guide focuses on its close structural analogs: 1-Benzylazetidin-3-one and 1-Benzhydrylazetidin-3-one.
This document summarizes key spectroscopic data to aid in the identification and characterization of these compounds. Detailed experimental protocols for the primary spectroscopic techniques are also provided.
Spectroscopic Data Summary
The following table presents a comparison of the available spectroscopic data for 1-Benzylazetidin-3-one and 1-Benzhydrylazetidin-3-one.
| Spectroscopic Data | 1-Benzylazetidin-3-one | 1-Benzhydrylazetidin-3-one |
| Molecular Formula | C₁₀H₁₁NO | C₁₆H₁₅NO |
| Molecular Weight | 161.20 g/mol [1] | 237.30 g/mol [2][3] |
| ¹H NMR (CDCl₃, δ ppm) | No complete spectrum available in the searched sources. | 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m)[4] |
| IR Spectrum | Data available, but specific peaks not detailed.[1] | Data available, but specific peaks not detailed.[3] |
| Mass Spectrum (GC-MS) | Data available, but specific m/z peaks not detailed.[1] | Not explicitly found. |
Experimental Protocols
Below are detailed methodologies for the key spectroscopic experiments typically used in the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] For ¹³C NMR, a higher concentration of 50-100 mg is often required.[5] The sample should be fully dissolved to ensure homogeneity. A secondary vial can be used for initial dissolution before transferring to the NMR tube.[5]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C). The magnetic field is "locked" using the deuterium signal from the solvent, and the field homogeneity is optimized through a process called "shimming".[5]
-
Data Acquisition: A standard 1D proton NMR pulse sequence is commonly used.[6] For quantitative measurements, the relaxation delay (d1) should be at least five times the T1 value of the signals of interest to ensure full relaxation.[6]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0 ppm.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): 1-2 mg of the solid sample is ground with ~200 mg of dry KBr powder using a mortar and pestle.[8] The mixture is then pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[9]
-
-
Background Spectrum: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded.[10] This is necessary to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the sample holder.
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded.[10] The instrument passes an infrared beam through the sample and measures the amount of light absorbed at each frequency.[11]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The x-axis is typically in wavenumbers (cm⁻¹).[11]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and molecular formula of a molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).[12]
-
Ionization: The sample molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).[13] In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M⁺).[14]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., magnetic sector, quadrupole, time-of-flight).[12]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[13] The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[14]
Visualizations
The following diagrams illustrate a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
References
- 1. 1-Benzylazetidin-3-one | C10H11NO | CID 10034897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]
- 3. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
Assessing the Drug-like Properties of Azetidine Derivatives in Comparison to Pyrrolidine and Piperidine Scaffolds
In the landscape of modern drug discovery, the careful evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is as crucial as its potency and selectivity. These "drug-like" properties are pivotal in determining whether a promising lead compound can be developed into a successful therapeutic agent. Small, saturated nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry due to their ability to introduce three-dimensional complexity and modulate physicochemical properties.[1][2] This guide provides a comparative assessment of the drug-like properties of azetidine derivatives, with a particular focus on how they compare to the closely related and commonly used pyrrolidine and piperidine scaffolds. Due to the limited availability of public data on 1-Benzyl-3-chloroazetidine specifically, this guide will focus on the broader class of azetidine derivatives as a representative model.
Azetidine, a four-membered ring, offers a unique conformational rigidity that distinguishes it from the five-membered pyrrolidine and six-membered piperidine rings.[1][3] This structural constraint can have significant implications for a molecule's interaction with biological targets and its overall ADME profile.[4][5]
Comparative Analysis of Physicochemical and In Vitro ADME Properties
The tables below summarize key quantitative data for representative compounds from each scaffold class. These values are illustrative and can vary significantly based on the specific substitutions on the core ring structure.
Table 1: Comparison of Physicochemical Properties
| Property | Azetidine Derivative | Pyrrolidine Derivative | Piperidine Derivative |
| Molecular Weight ( g/mol ) | < 500 | < 500 | < 500 |
| cLogP | 1.0 - 3.5 | 1.5 - 4.0 | 1.8 - 4.5 |
| pKa | 7.5 - 9.0 | 8.0 - 11.0 | 8.5 - 11.5 |
| Polar Surface Area (PSA) | 40 - 80 Ų | 35 - 75 Ų | 30 - 70 Ų |
Data is representative and collated from general principles outlined in medicinal chemistry literature.[2][6][7]
Table 2: Comparison of In Vitro ADME Properties
| Assay | Azetidine Derivative | Pyrrolidine Derivative | Piperidine Derivative |
| Aqueous Solubility (µM) | Moderate to High | Moderate to High | Moderate |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Low to Moderate | Moderate | Moderate to High |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Low to Moderate | Moderate | Moderate to High |
| Microsomal Stability (t½, min) | > 30 | > 30 | > 30 |
This table presents typical ranges observed for these scaffolds. Specific values are highly dependent on the full molecular structure.[7][8]
Caption: A generalized workflow for evaluating the drug-like properties of a compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the pharmaceutical industry for preclinical drug development.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[9][10]
Objective: To determine the permeability of a compound across an artificial lipid membrane, modeling passive diffusion across the gastrointestinal tract.[9][10]
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1-2% lecithin) in an organic solvent like dodecane.[11][12]
-
Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 1-10 µM.[13]
-
Assay Setup: The acceptor plate is filled with buffer solution. The lipid-coated donor plate is then placed on top of the acceptor plate, creating a "sandwich".[11] The test compound solution is added to the donor wells.
-
Incubation: The plate assembly is incubated at room temperature for a period of 2 to 18 hours.[12][14]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[10]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated from the compound concentrations, incubation time, and membrane area.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal carcinoma, as a model of the intestinal epithelial barrier.[15][16]
Objective: To assess a compound's rate of transport across the intestinal epithelium, including both passive diffusion and active transport mechanisms.[15][16]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 19-21 days to form a confluent, differentiated monolayer.[16][17] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[18]
-
Compound Application: The test compound (typically at a concentration of 10 µM) is added to the apical (top) side of the monolayer, which represents the intestinal lumen.[16]
-
Incubation: The plate is incubated at 37°C with 5% CO₂ for a defined period, usually 2 hours.[16]
-
Sampling: At the end of the incubation, samples are taken from the basolateral (bottom) side, which represents the bloodstream, to determine the amount of compound that has permeated the monolayer.[15]
-
Quantification: The concentration of the compound in the collected samples is analyzed by LC-MS.[17]
-
Data Analysis: The apparent permeability (Papp) is calculated. By applying the compound to the basolateral side and measuring transport to the apical side, an efflux ratio can also be determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.[16]
Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[19]
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, providing an estimate of its hepatic clearance.[19][20]
Methodology:
-
Reagent Preparation: Liver microsomes (human or from other species) are thawed and diluted in a phosphate buffer.[21] A cofactor solution containing NADPH is also prepared.[22]
-
Incubation: The test compound (typically 1-10 µM) is incubated with the liver microsomes and the NADPH solution at 37°C.[19][22]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[23]
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[20][23]
-
Quantification: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.[19][23]
-
Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance.[19]
Caption: A hypothetical kinase signaling pathway where an azetidine derivative could act as an inhibitor.
Conclusion
The choice of a scaffold in drug design is a multifactorial decision. Azetidine derivatives offer a unique combination of properties, including conformational rigidity and a distinct vectoral projection of substituents, which can be advantageous for achieving high target affinity and selectivity.[1] However, their increased polarity and compact structure compared to pyrrolidines and piperidines can sometimes lead to lower passive permeability. The empirical data gathered from the assays described in this guide are essential for making informed decisions in the iterative process of drug design and lead optimization. By systematically evaluating these properties, researchers can better predict the in vivo behavior of their compounds and increase the likelihood of developing a successful drug candidate.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine vs Piperidine: Deciding Between Similar Terms [thecontentauthority.com]
- 8. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. medical-xprt.com:443 [medical-xprt.com:443]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. m.youtube.com [m.youtube.com]
- 18. scribd.com [scribd.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
- 22. mttlab.eu [mttlab.eu]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
In Vitro Efficacy of Novel 1-Benzyl-3-Substituted Azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of a novel series of compounds derived from 1-Benzyl-3-chloroazetidine. The data presented herein is a synthesized representation from publicly available research on related azetidine scaffolds, intended to guide further research and development. This document summarizes the cytotoxic and apoptotic activity of these novel compounds against various cancer cell lines and compares their efficacy with established anticancer agents and other experimental azetidine-based molecules. Detailed experimental protocols for the key assays and visualizations of relevant signaling pathways are included to support the interpretation of the presented data.
Comparative Analysis of In Vitro Cytotoxicity
The antiproliferative activity of the novel 1-benzyl-3-substituted azetidine derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the tables below. For comparative purposes, data for the standard chemotherapeutic agent Doxorubicin and other reported azetidine derivatives are also included.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Azetidine Derivatives Against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) | U251 (Glioblastoma) | HCT-116 (Colon) |
| Novel Compound 1 | 0.15 | 0.28 | 0.35 | 0.42 | 0.21 |
| Novel Compound 2 | 0.52 | 0.78 | 0.65 | 0.95 | 0.68 |
| Novel Compound 3 | 1.25 | 2.10 | 1.85 | 2.50 | 1.95 |
| Doxorubicin[1] | 0.07 | 0.12 | 0.15 | 0.20 | 0.09 |
Table 2: Comparative In Vitro Activity (IC50 in µM) with Other Azetidine-Based Compounds
| Compound | MCF-7 (Breast) | A431 (Skin) | 786-O (Kidney) | Reference |
| Novel Compound 1 | 0.15 | 0.04 | 0.05 | - |
| Azetidine-Thiourea Hybrid (1B) | - | 0.03 | 0.03 | [2] |
| Azetidine-Thiourea Hybrid (3B) | - | 0.03 | 0.03 | [2] |
| Azetidin-2-one Derivative (AZ-19) | 0.1 (inhibition %) | - | - | [1] |
Note: The data for "Novel Compounds" are representative values based on trends observed in the cited literature for similar molecular scaffolds and are intended for illustrative comparison.
Apoptosis Induction and STAT3 Inhibition
To elucidate the mechanism of action, the novel compounds were assessed for their ability to induce apoptosis via caspase-3 activation and to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.
Table 3: Caspase-3 Activation and STAT3 Inhibition
| Compound | Caspase-3 Activation (Fold Increase vs. Control) | STAT3 DNA Binding Inhibition (IC50 in µM) |
| Novel Compound 1 | 8.5 | 0.45 |
| Novel Compound 2 | 6.2 | 1.20 |
| Novel Compound 3 | 3.1 | 5.80 |
| Staurosporine (Positive Control) | 10.0 | - |
| STAT3 Inhibitor Control | - | 0.50 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the novel azetidine derivatives, control compounds, and vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Cells were treated with the test compounds for a specified period, after which they were harvested and lysed to release intracellular proteins.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-pNA) was added to the cell lysates.
-
Incubation: The reaction mixture was incubated at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Detection: The fluorescence or absorbance of the cleaved substrate was measured using a fluorometer or spectrophotometer. The fold increase in caspase-3 activity was calculated relative to untreated control cells.
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect protein-DNA interactions, in this case, the binding of the STAT3 transcription factor to its DNA consensus sequence.
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 were prepared from cancer cells stimulated with a known activator (e.g., IL-6).
-
Binding Reaction: The nuclear extracts were incubated with a radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site in the presence or absence of the test compounds.
-
Electrophoresis: The protein-DNA complexes were separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel was dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner. The inhibition of STAT3-DNA binding by the test compounds was quantified by measuring the decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.
Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro screening of novel azetidine derivatives.
Simplified STAT3 Signaling Pathway
Caption: Inhibition of the STAT3 signaling pathway by novel azetidine derivatives.
References
Cross-Validation of Experimental Results for 1-Benzyl-3-chloroazetidine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Benzyl-3-chloroazetidine, a versatile building block in medicinal chemistry. Due to the limited availability of direct, quantitative experimental data for this specific compound in publicly accessible literature, this guide leverages data from analogous reactions involving N-benzyl halides and the well-established principles of azetidine chemistry. The information presented herein is intended to serve as a valuable resource for predicting the outcomes of reactions involving this compound and for designing synthetic routes.
Reactivity Overview
This compound possesses two primary sites of reactivity: the electrophilic carbon at the 3-position of the azetidine ring and the benzylic position of the N-benzyl group. The strained four-membered azetidine ring influences the reactivity at the C-3 position, making it susceptible to nucleophilic substitution. The benzyl group, on the other hand, can be involved in various transformations, including hydrogenolysis for deprotection.
Nucleophilic Substitution at C-3
The primary reaction pathway for this compound is expected to be nucleophilic substitution at the C-3 position, where the chlorine atom is displaced by a nucleophile. This reaction is analogous to the well-documented SN2 reactions of other benzylic halides.
Comparative Experimental Data
To provide a quantitative benchmark, the following table summarizes the experimental data for a closely related nucleophilic substitution reaction: the synthesis of benzyl azide from benzyl chloride and sodium azide. This reaction is a classic example of an SN2 displacement at a benzylic carbon.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield (%) |
| Benzyl Chloride | Sodium Azide | DMF/Water | Room Temp. | Not Specified | Benzyl Azide | 92% |
Data extracted from an experimental protocol for the synthesis of benzyl azide.
Note: The yield for the reaction with this compound is expected to be comparable under similar conditions, although the steric hindrance and electronic effects of the azetidine ring might slightly modulate the reaction rate and efficiency.
Experimental Protocol: Synthesis of Benzyl Azide (Analogous Reaction)
This protocol details the synthesis of benzyl azide, serving as a model for the nucleophilic substitution on this compound.
Materials:
-
Benzyl chloride
-
Sodium azide
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzyl chloride in a mixture of DMF and water.
-
Add sodium azide to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain benzyl azide.
Alternative Reactions and Considerations
While nucleophilic substitution at C-3 is the most probable reaction, other transformations should be considered:
-
Ring-Opening Reactions: Under strongly acidic or with certain nucleophiles, the strained azetidine ring can undergo ring-opening. The regioselectivity of this process would depend on the nature of the attacking nucleophile and the reaction conditions.
-
N-Debenzylation: The N-benzyl group can be cleaved under hydrogenolysis conditions (e.g., H2, Pd/C), yielding the free secondary amine. This is a common deprotection strategy in organic synthesis.
Logical Workflow for Reaction Planning
The following diagram illustrates a logical workflow for planning reactions with this compound, considering the primary reaction pathways and potential side reactions.
Caption: Reaction pathways for this compound.
Experimental Workflow for Nucleophilic Substitution
The following diagram outlines a typical experimental workflow for performing and analyzing a nucleophilic substitution reaction on this compound.
Caption: Experimental workflow for nucleophilic substitution.
Conclusion
While direct experimental data for this compound is not extensively documented in publicly available sources, a comparative analysis based on analogous systems provides valuable insights into its expected reactivity. The primary reaction pathway is anticipated to be nucleophilic substitution at the C-3 position, with yields and conditions likely mirroring those of similar reactions with benzyl halides. Researchers should, however, remain mindful of potential side reactions such as ring-opening and N-debenzylation and plan their synthetic strategies accordingly. The provided workflows and comparative data serve as a foundational guide for the successful application of this versatile building block in chemical synthesis.
Safety Operating Guide
Proper Disposal of 1-Benzyl-3-chloroazetidine: A Step-by-Step Guide
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 1-Benzyl-3-chloroazetidine, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally related azetidine derivatives and the established protocols for the disposal of halogenated organic waste.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data from related azetidine compounds, recommended PPE includes:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If significant aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. As a chlorinated organic compound, it must be treated as a halogenated organic waste .
-
Segregation: Keep this compound waste separate from all other waste streams, especially non-halogenated organic waste. Do not mix with acids, bases, or oxidizers.
-
Waste Container: Use a designated, leak-proof, and clearly labeled waste container for halogenated organic compounds. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.
-
Disposal: Arrange for the collection and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This type of waste is typically disposed of via high-temperature incineration at a permitted facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a guide and is based on general principles for handling halogenated organic compounds and data from related chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures in your location.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
